molecular formula C10H12FNO2 B1599373 (R)-3-Amino-4-(4-fluorophenyl)butanoic acid CAS No. 763073-51-4

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid

Cat. No.: B1599373
CAS No.: 763073-51-4
M. Wt: 197.21 g/mol
InChI Key: MWAZHPYPJNEKID-SECBINFHSA-N
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Description

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid is a chiral, fluorinated amino acid derivative of significant interest in medicinal chemistry and neuroscience research. Its structure, featuring a defined (R) stereocenter and a 4-fluorophenyl moiety, makes it a valuable scaffold for the design and synthesis of novel bioactive compounds. This compound is primarily investigated as a key building block or intermediate in the development of potential therapeutic agents. Research indicates that structurally similar fluorophenyl-butanoic acid derivatives are utilized in the synthesis of ligands for neurological targets . A prominent area of application is in the study of metabotropic glutamate receptors (mGluRs), which are critical targets for developing new treatments for neurodegenerative diseases such as Parkinson's disease . Activation of specific mGluR subtypes can modulate glutamate release, offering a mechanism to counteract excitotoxicity, a process implicated in Parkinson's pathology . Furthermore, related aminotransferase inhibitors have shown promise in preclinical studies for other conditions, including hepatocellular carcinoma, highlighting the broader potential of this chemical class in drug discovery . The presence of the fluorine atom can enhance a compound's metabolic stability and binding affinity, making this reagent a crucial starting point for optimizing the pharmacokinetic properties of new chemical entities.

Properties

IUPAC Name

(3R)-3-amino-4-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAZHPYPJNEKID-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420717
Record name AG-H-04452
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763073-51-4
Record name AG-H-04452
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and pharmaceutical applications of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid .

Structure, Synthesis, and Pharmaceutical Utility of a Fluorinated -Amino Acid

Executive Summary & Chemical Identity

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid is a chiral


-amino acid derivative. Unlike its 

-amino acid counterparts (such as the GABA

agonist 4-fluorophenibut), this molecule features the amino group at the

-position (C3) relative to the carboxylate. It serves as a critical chiral building block in the synthesis of peptidomimetics, foldamers, and dipeptidyl peptidase-4 (DPP-4) inhibitors.

The introduction of the fluorine atom at the para-position of the phenyl ring modulates lipophilicity and metabolic stability, making this scaffold highly valuable in Structure-Activity Relationship (SAR) studies for drug discovery.

Chemical Data Matrix
ParameterTechnical Specification
IUPAC Name (3R)-3-Amino-4-(4-fluorophenyl)butanoic acid
Common Synonyms (R)-

-Homo-4-fluorophenylalanine; (R)-3-Amino-4-(4-fluorophenyl)butyric acid
CAS Number 331763-69-0 (Hydrochloride salt); Free acid varies by registry
Molecular Formula C

H

FNO

Molecular Weight 197.21 g/mol (Free Acid); 233.67 g/mol (HCl Salt)
Chirality (R)-Enantiomer
Structural Class

-Amino Acid (Homophenylalanine derivative)
Structural Distinction (Critical)

Researchers must distinguish this molecule from its constitutional isomer, 4-Fluorophenibut ((RS)-4-amino-3-(4-fluorophenyl)butanoic acid).

  • Target Molecule: Amino group at C3 (

    
    ). Used in peptide synthesis/enzyme inhibition.[1][2]
    
  • Isomer (Phenibut analog): Amino group at C4 (

    
    ). Used as a GABAergic agonist.[3][4]
    

Structural Visualization & Retrosynthesis

The synthesis of enantiopure


-amino acids is challenging due to the need to introduce the amine functionality at a non-chiral center (in the case of Michael additions) or homologate an 

-amino acid.
Diagram 1: Structure and Retrosynthetic Pathways

G Target (R)-3-Amino-4-(4-fluorophenyl)butanoic acid (Target Scaffold) KetoAcid Beta-Keto Acid Precursor (Prochiral) Transaminase Method A: Asymmetric Transamination (Biocatalysis) KetoAcid->Transaminase + Amine Donor AlphaAmino (R)-4-Fluoro-Phenylalanine (Alpha-Amino Acid) ArndtEistert Method B: Arndt-Eistert Homologation (Chemical) AlphaAmino->ArndtEistert 1. Diazomethane 2. Ag+ / H2O Racemic Racemic Beta-Amino Acid Resolution Method C: Enzymatic Kinetic Resolution Racemic->Resolution Lipase or Transaminase Transaminase->Target >99% ee ArndtEistert->Target Retention of Config Resolution->Target 50% Yield limit

Caption: Retrosynthetic analysis comparing Biocatalytic (Green) and Classical Chemical (Red) routes.

Synthesis Methodologies

Method A: Biocatalytic Transamination (Recommended)

The most modern, scalable, and "green" approach involves the use of


-Transaminases (

-TA)
. This method allows for the asymmetric amination of the corresponding

-keto acid or the kinetic resolution of the racemic amine.
  • Mechanism: The enzyme transfers an amino group from a donor (e.g., isopropylamine or alanine) to the prochiral

    
    -keto acid substrate.
    
  • Advantage: Yields high enantiomeric excess (>99% ee) without heavy metal catalysts.

Method B: Arndt-Eistert Homologation (Classical)

Historically,


-amino acids are synthesized from their corresponding 

-amino acids (in this case, (R)-4-fluorophenylalanine).
  • Activation: The

    
    -amino acid is N-protected (e.g., Boc, Fmoc) and converted to a mixed anhydride.[5]
    
  • Diazotization: Reaction with diazomethane yields the

    
    -diazoketone.[5]
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water yields the

    
    -amino acid with retention of configuration.
    
  • Constraint: Requires handling of explosive diazomethane; less suitable for large-scale manufacturing.

Detailed Experimental Protocol

Objective: Synthesis via Enzymatic Kinetic Resolution (Self-Validating Protocol). Note: This protocol adapts standard


-transaminase workflows for aromatic 

-amino acids.
Reagents & Equipment
  • Substrate: rac-3-Amino-4-(4-fluorophenyl)butanoic acid (or its methyl ester).

  • Enzyme: Commercial

    
    -Transaminase (e.g., Codexis ATA or in-house Burkholderia graminis lysate).
    
  • Amine Acceptor: Pyruvate or

    
    -Ketoglutarate.
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Step-by-Step Workflow
  • Reaction Assembly:

    • Dissolve racemic substrate (50 mM) in phosphate buffer (pH 7.5).

    • Add PLP (1 mM) and Pyruvate (50 mM, 1 eq).

    • Initiate reaction by adding the (S)-selective

      
      -Transaminase (10 U/mL).
      
    • Mechanism:[6] The enzyme will selectively convert the (S)-enantiomer back into the ketone, leaving the (R)-enantiomer unreacted (if using S-selective enzyme) or vice versa depending on enzyme specificity.

    • Note: To produce the (R)-product directly from ketone, use an (R)-selective transaminase and an amine donor (Isopropylamine).

  • Incubation:

    • Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

    • Validation Checkpoint: Monitor pH; a drop indicates reaction progress (if using ester). Maintain pH 7.0–7.5.

  • Termination & Workup:

    • Quench reaction with HCl (adjust to pH 2.0).

    • Wash with Ethyl Acetate (removes the ketone byproduct formed from the S-isomer).

    • Adjust aqueous phase to pH 10.0 (using NaOH) to deprotonate the remaining (R)-amine.

    • Extract the (R)-amine into organic solvent (DCM or MTBE).

  • Purification:

    • Concentrate organic layer.

    • Recrystallize as the HCl salt using Ethanol/Diethyl Ether.

Diagram 2: Enzymatic Workflow Logic

Workflow Step1 Racemic Input (50 mM) Step2 Enzyme Addition (w-Transaminase + PLP) Step1->Step2 Step3 Kinetic Resolution (24h, 30°C) Step2->Step3 Step4 Acid Wash (pH 2) Removes Ketone Step3->Step4 Step5 Base Extraction (pH 10) Isolates (R)-Amine Step4->Step5

Caption: Kinetic resolution workflow to isolate the (R)-enantiomer.

Pharmaceutical Applications

DPP-4 Inhibition & Diabetes

This molecule is a structural analog of the


-amino acid moiety found in Sitagliptin  (Januvia). Sitagliptin utilizes a 2,4,5-trifluorophenyl group.[6][7][8]
  • SAR Utility: The 4-fluorophenyl analog is used to study the steric and electronic requirements of the S1 binding pocket of the DPP-4 enzyme.

  • Mechanism: The primary amine of the

    
    -amino acid forms a crucial salt bridge with Glu205 and Glu206 in the DPP-4 active site.
    
Peptidomimetics & Foldamers

-Amino acids are incorporated into peptides to create "

-peptides."
  • Stability: These peptides are resistant to proteolytic degradation by endogenous peptidases (which recognize

    
    -peptide bonds).
    
  • Secondary Structure: (R)-

    
    -homo-amino acids promote specific helical folding patterns (e.g., 
    
    
    
    -14 helices) distinct from natural
    
    
    -helices, useful for disrupting protein-protein interactions.

References

  • Mathew, S., et al. (2015). "Production of chiral

    
    -amino acids using 
    
    
    
    -transaminase from Burkholderia graminis." Journal of Biotechnology. Link
  • ChemicalBook. "(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Properties and Synthesis." (Analogous chemistry). Link

  • PubChem. "(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride (Compound Summary)." National Library of Medicine. Link

  • Sewald, N., et al. (1998).[5] "Synthesis of Fmoc-

    
    -Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement." Synthesis. Link
    
  • BenchChem. "4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride Data Sheet." Link

Sources

4-fluorophenyl beta-amino acid derivatives properties

Technical Guide: 4-Fluorophenyl -Amino Acid Derivatives

Physicochemical Properties, Synthetic Protocols, and Pharmacological Applications

Executive Summary

The incorporation of fluorine into the

4-fluorophenyl moietyproteolytic stability

metabolic resistanceconformational bias

This guide serves as a definitive reference for researchers targeting DPP-4 inhibitors (e.g., Sitagliptin), foldamers, and novel peptidomimetics.

Physicochemical & Stereoelectronic Properties[1][2]

The 4-fluorophenyl group is not merely a hydrophobic tag; it actively dictates the molecular geometry and electronic environment of the amino acid.

The Fluorine Gauche Effect

In



  • Mechanism: Electrostatic attraction between the electropositive nitrogen and the electronegative fluorine (

    
     hyperconjugation also plays a role).
    
  • Result: This locks the molecule into a specific rotamer, reducing the entropic penalty upon binding to a protein target (e.g., the active site of DPP-4).

Physicochemical Data Summary

The following table contrasts the 4-fluorophenyl derivative with its non-fluorinated analogue (3-amino-3-phenylpropanoic acid).

Property4-Fluorophenyl DerivativePhenyl DerivativeImpact on Drug Design
Lipophilicity (LogP) ~1.2 - 1.5~0.9 - 1.1Fluorine increases lipophilicity, enhancing membrane permeability.
pKa (Ammonium) ~8.5~9.0Electron-withdrawing F lowers pKa, altering ionization state at physiological pH.
Metabolic Liability Low (Blocked para-position)High (Para-hydroxylation)Prevents rapid clearance by CYP450 enzymes.
C–F Bond Energy 116 kcal/molN/A (C-H ~99 kcal/mol)Extreme resistance to oxidative cleavage.

Synthetic Methodologies

Synthesis of enantiopure 4-fluorophenyl

Enzymatic ResolutionTransaminase Cascades
Workflow Visualization: Biocatalytic Synthesis

The following diagram illustrates the industrial-grade cascade used to synthesize the Sitagliptin intermediate, highlighting the recycling of cofactors to drive equilibrium.

SitagliptinCascadeFigure 1: Biocatalytic Transaminase Cascade for Asymmetric SynthesisSubstrateProchiral Keto Ester(4-fluorophenyl)TransaminaseR-SelectiveTransaminase (ATA)Substrate->TransaminaseSubstrate EntryProduct(R)-Beta-Amino Acid(Sitagliptin Intermediate)Transaminase->ProductChiral Amine FormationAcetoneAcetone(Byproduct)Transaminase->AcetoneDeaminationAmineDonorIsopropylamine(Donor)AmineDonor->TransaminaseNH2 TransferAcetone->TransaminaseRemoved in vacuoto drive equilibrium

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution

For laboratory-scale preparation of (S)-3-amino-3-(4-fluorophenyl)propanoic acid , the use of Burkholderia cepacia lipase (Lipase PSIM) is the gold standard due to its high enantioselectivity (

Reagents:

  • Racemic 3-amino-3-(4-fluorophenyl)propanoate ethyl ester hydrochloride.

  • Lipase PSIM (immobilized).

  • Solvent: Diisopropyl ether (

    
    ).
    
  • Base: Triethylamine (

    
    ).
    
  • Nucleophile: Distilled Water (

    
    ).
    

Step-by-Step Methodology:

  • Preparation: Suspend the racemic amino ester hydrochloride (10 mmol) in

    
     (50 mL).
    
  • Activation: Add

    
     (5 mmol, 0.5 eq) to generate the free amine in situ.
    
  • Initiation: Add Lipase PSIM (300 mg) and

    
     (5 mmol, 0.5 eq).
    
  • Incubation: Stir the suspension at 45°C at 200 rpm. Monitor the reaction via HPLC (Chiralpak column) until conversion reaches 50%.

  • Separation (Self-Validating Step):

    • The product, (S)-

      
      -amino acid , will precipitate out of the ether solution due to zwitterionic insolubility in organic solvent.
      
    • The unreacted (R)-

      
      -amino ester  remains dissolved in the ether.
      
  • Workup: Filter the solid precipitate. Wash with cold acetone to remove residual ester.

  • Purification: Recrystallize the solid from water/ethanol to yield pure (S)-acid (>99% ee). Evaporate the filtrate to recover the (R)-ester.

Why this works: The lipase selectively hydrolyzes the (S)-ester. The solubility difference between the resulting acid (polar) and the remaining ester (non-polar) provides an automatic, physical separation of enantiomers.

Biological Applications & Pharmacokinetics[3]

Metabolic Stability (The Para-Block Effect)

In drug metabolism, the phenyl ring is a "soft spot" for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), which typically hydroxylate the para-position to facilitate excretion.

  • Mechanism: Replacing the para-hydrogen with fluorine blocks this pathway. The C–F bond is too strong for the CYP heme-oxo species to abstract.

  • Outcome: This forces the metabolic machinery to attack less favorable sites or rely on renal excretion of the unchanged drug, significantly extending the plasma half-life (

    
    ).
    
Proteolytic Resistance

  • Application: Incorporation of 4-fluorophenyl

    
    -amino acids into peptide drugs creates "stealth" peptides that resist degradation in the GI tract and blood plasma.
    

Analytical Characterization

To validate the synthesis and purity of these derivatives, specific analytical markers must be checked.

19F-NMR Spectroscopy

Fluorine NMR is the most robust tool for characterization due to the lack of background noise in biological samples.

  • Chemical Shift: The 4-fluorophenyl signal typically appears as a multiplet around -115 to -120 ppm (referenced to

    
    ).
    
  • Coupling: Look for distinct

    
     coupling (~8-9 Hz) with the aromatic protons.
    
HPLC Enantioseparation
  • Column: Chiralpak IA or IC (Amylose-based).

  • Mobile Phase: Hexane/IPA/TFA (e.g., 90:10:0.1).

  • Detection: UV at 254 nm (aromatic ring) or 210 nm (amide bond).

  • Validation: The (S)-enantiomer typically elutes later than the (R)-enantiomer on Amylose columns, but this must be confirmed with a known standard.

References

  • March, T. L., et al. (2012).

    
    -fluorinated 
    
    
    -amino acids and derivatives." Chemistry & Biodiversity.
  • Khobragade, T. P., et al. (2021).[1][2] "Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase." Frontiers in Bioengineering and Biotechnology.

  • Soloshonok, V. A., et al. (2014). "Chemical Kinetic Resolution of Unprotected

    
    -Substituted 
    
    
    -Amino Acids Using Recyclable Chiral Ligands." Angewandte Chemie International Edition.
  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • Kiss, L., et al. (2020).

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." MDPI Molecules. 
    

Difference between sitagliptin intermediate and mono-fluoro analogs

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Divergence, and Pharmacological Optimization

Executive Summary

This technical guide provides a comparative analysis between the optimized clinical candidate Sitagliptin (specifically its key chiral intermediate) and its mono-fluoro analogs (often encountered as process impurities or early SAR congeners). The distinction is critical for process chemists and medicinal scientists: the specific 2,4,5-trifluorophenyl moiety is not merely a scaffold but a functional pharmacophore designed for metabolic stability and specific occupancy of the DPP-4 S1 hydrophobic pocket. This guide details the synthetic, structural, and biological divergences between the tri-fluoro target and its mono-fluoro counterparts.

Part 1: Structural & Synthetic Architecture

The core differentiation lies in the


-amino acid fragment. While the triazolopyrazine moiety remains constant, the phenyl ring substitution pattern dictates the drug's potency and metabolic fate.
1.1 The Key Intermediate

The critical building block for Sitagliptin is (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid .[1]

  • Role: Provides the chiral amine for the peptide bond and the hydrophobic aromatic group for the enzyme active site.

  • Molecular Weight: ~233.19 g/mol (free acid).

  • Key Feature: The 2,4,5-trifluoro substitution pattern lowers the electron density of the aromatic ring, influencing

    
    -stacking interactions and preventing oxidative metabolism.
    
1.2 The Mono-Fluoro Analog (Des-fluoro Congeners)

"Mono-fluoro analogs" typically refer to structures where the 2,4,5-trifluoro ring is replaced by a 2-fluoro, 3-fluoro, or 4-fluorophenyl group. In an industrial context, these are often categorized as des-fluoro impurities .

  • Origin: Often arise from impurities in the starting material (e.g., 1-bromo-fluorobenzene contaminants in 1-bromo-2,4,5-trifluorobenzene) or hydrodefluorination side-reactions during metal-catalyzed hydrogenation.

  • Physicochemical Shift: Loss of fluorine atoms increases the electron density of the phenyl ring and alters the lipophilicity (LogP), potentially affecting membrane permeability and enzyme residence time.

1.3 Comparative Data Table
FeatureSitagliptin Intermediate (Tri-Fluoro)Mono-Fluoro Analog (Generic)Impact of Difference
Structure (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid(3R)-3-amino-4-(X-fluorophenyl)butanoic acidPotency & Stability
Electronic State Electron-deficient aromatic ringElectron-richer aromatic ringAffects

-

stacking in S1 pocket.
Metabolic Stability High (C-F bonds block P450 oxidation)LowerMono-fluoro sites are vulnerable to oxidative defluorination or hydroxylation.
pKa (Amine) ~7.7 (modulated by electron withdrawal)> 7.7 (less withdrawal)Slight shift in protonation state at physiological pH.
Process Role Target ProductCritical Impurity (must be <0.10%)Requires strict QC of starting materials.
Part 2: Synthetic Pathways & Process Control

The synthesis of the chiral intermediate highlights the divergence where mono-fluoro analogs can be inadvertently formed. Two primary routes exist: the Chemical Route (Rh-catalyzed hydrogenation) and the Biocatalytic Route (Transaminase).

2.1 Biocatalytic Synthesis (The Savile/Merck Process)

This is the industry standard for "Green Chemistry." It utilizes an engineered transaminase to convert a pro-chiral ketone directly to the chiral amine.[2][3][4]

  • Specificity: The enzyme binding pocket is evolved to recognize the bulky 2,4,5-trifluorophenyl group.

  • Analog Rejection: The enzyme's specificity acts as a filter. However, if the starting ketone contains a mono-fluoro impurity, the enzyme may still accept it, generating the chiral mono-fluoro impurity which is difficult to separate downstream.

2.2 Visualization: Synthetic Workflow & Impurity Genesis

SynthesisWorkflow Start Starting Material (2,4,5-trifluorophenylacetic acid) Ketone_Step Pro-Sitagliptin Ketone (Keto-amide formation) Start->Ketone_Step Chemical Assembly Impurity_Source Contaminant: Mono/Di-fluorophenyl analogs Impurity_Source->Ketone_Step Co-migration Route_Chem Route A: Chemical Rh-Catalyzed Hydrogenation (High Pressure, Metal Waste) Ketone_Step->Route_Chem Legacy Process Route_Bio Route B: Biocatalytic Engineered Transaminase (ATA-117) (High Selectivity) Ketone_Step->Route_Bio Modern Process Product Sitagliptin Intermediate (Chiral Amine) Route_Chem->Product Enantioselective Reduction Impurity_Product Impurity: Mono-fluoro Analog (Difficult Separation) Route_Chem->Impurity_Product Side Rxn: Hydrodefluorination Route_Bio->Product Transamination Route_Bio->Impurity_Product Substrate Promiscuity (Low)

Figure 1: Synthetic divergence showing the origin of mono-fluoro analogs via starting material contamination or chemical side-reactions.[5]

Part 3: Structure-Activity Relationship (SAR)

The "Difference" is most profound in the biological interaction with the target enzyme, Dipeptidyl Peptidase-4 (DPP-4).

3.1 The S1 Hydrophobic Pocket

DPP-4 has a catalytic active site composed of an S1 and S2 pocket.[6][7]

  • Sitagliptin (Trifluoro): The 2,4,5-trifluorophenyl group is optimized to fit into the S1 hydrophobic pocket . The fluorine atoms provide a specific electrostatic potential surface that engages in favorable interactions with residues like Tyr662 and Val656 . The electron-withdrawing nature of the fluorines reduces the electron density of the ring, facilitating

    
    -
    
    
    
    stacking or edge-to-face interactions with aromatic residues in the pocket.
  • Mono-fluoro Analogs:

    • Binding Affinity: Removing fluorines alters the quadrupole moment of the benzene ring. A mono-fluoro ring is more electron-rich, which can weaken the specific stacking interactions designed for the trifluoro motif. This typically results in a higher

      
       (lower potency).
      
    • Metabolic Liability: The primary metabolic route for phenyl rings is oxidation by Cytochrome P450. Fluorine substitution blocks these sites. A mono-fluoro analog leaves 4 positions open on the ring, significantly increasing the clearance rate (shorter half-life).

3.2 Visualization: Mechanism of Action & Binding Logic

SAR_Logic Drug Sitagliptin (Trifluoro- Intermediate) S1_Pocket S1 Hydrophobic Pocket (Tyr662, Val656, Val711) Drug->S1_Pocket Trifluoro-Phenyl Fit S2_Pocket S2 Pocket (Glu205, Glu206) Drug->S2_Pocket Salt Bridge (Amine) Analog Mono-fluoro Analog Analog->S1_Pocket Sub-optimal Fit Analog->S2_Pocket Salt Bridge (Amine) DPP4 DPP-4 Enzyme Active Site Effect_Tri High Potency Metabolic Stability S1_Pocket->Effect_Tri Tight Binding Effect_Mono Reduced Potency Rapid Oxidation (P450) S1_Pocket->Effect_Mono Loose Binding / Exposure

Figure 2: SAR logic illustrating why the trifluoro-substitution is essential for S1 pocket occupancy and metabolic stability compared to mono-fluoro analogs.

Part 4: Analytical Protocol (Self-Validating System)

To distinguish the intermediate from its mono-fluoro analog, a standard Reverse Phase HPLC (RP-HPLC) protocol is required. Because the compounds differ only by fluorine atoms, their polarity is similar, requiring a high-resolution column.

4.1 Protocol: HPLC Separation of Fluoro-Analogs

Objective: Quantify mono-fluoro impurity levels in the Sitagliptin intermediate.

  • Column Selection: C18 Stationary Phase (e.g., Zorbax Eclipse XDB-C18, 150mm x 4.6mm, 3.5µm). The C18 phase interacts differentially with the fluorine-modulated lipophilicity.

  • Mobile Phase:

    • Solvent A: 0.1% Perchloric acid in Water (Buffer).

    • Solvent B: Acetonitrile (Organic Modifier).

  • Gradient Profile:

    • Time 0: 90% A / 10% B

    • Time 20: 40% A / 60% B (Gradient elution is critical to separate the slightly more polar mono-fluoro analog from the trifluoro target).

  • Detection: UV at 210 nm (Amide/Phenyl absorption).

  • Validation Criteria (System Suitability):

    • Resolution (Rs): > 1.5 between the Main Peak (Trifluoro) and Impurity Peak (Mono/Des-fluoro).

    • Retention Time Logic: The Mono-fluoro analog is generally less lipophilic than the trifluoro target (due to fewer hydrophobic F atoms) and should elute earlier (lower Retention Time) in a Reverse Phase system. Note: This depends on the specific position of the fluorine, but generally, higher fluorination increases retention on C18.

References
  • Savile, C. K., et al. (2010).[2][4][8][9] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.[8]

  • Kim, D., et al. (2005).[10] "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 48(1), 141–151.

  • Hansen, K. B., et al. (2009).[4] "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 9(5), 634-639.

  • Dubey, R., et al. (2012). "Rapid Resolution Liquid Chromatography Method for the Separation of Sitagliptin and its Impurities." Journal of Chromatographic Science. (Contextual grounding for analytical protocols).

Sources

Beta-Amino Acid Building Blocks for Medicinal Chemistry: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced therapeutic profiles is relentless. Among the myriad of building blocks available to the drug hunter, β-amino acids have emerged as a uniquely powerful and versatile class of compounds. Their subtle yet profound structural difference from their α-amino acid counterparts—an additional carbon atom in the backbone—unlocks a world of possibilities in terms of conformational diversity, metabolic stability, and biological activity. This guide is intended to provide a comprehensive technical overview for researchers and drug development professionals on the synthesis, properties, and applications of β-amino acids, moving beyond a mere recitation of facts to offer field-proven insights into their strategic deployment in medicinal chemistry programs.

The Strategic Advantage of the Beta-Scaffold in Drug Design

The incorporation of a β-amino acid motif into a peptide or small molecule is not a trivial substitution; it is a deliberate design choice aimed at overcoming the inherent limitations of traditional peptide-based therapeutics. The primary advantages stem from two key features: increased metabolic stability and the ability to form unique, stable secondary structures.

Peptides composed of α-amino acids are often rapidly degraded by proteases in vivo, limiting their therapeutic utility. The altered backbone of β-peptides renders them resistant to such enzymatic degradation, significantly enhancing their pharmacokinetic profiles.[1][2][3] This intrinsic stability makes β-amino acid-containing molecules highly attractive for the development of orally bioavailable drugs and long-acting therapeutics.[4]

Furthermore, the increased conformational flexibility of the β-amino acid backbone allows for the formation of well-defined and stable secondary structures, such as helices, turns, and sheets, even in short oligomers.[4][5] These structures, known as "foldamers," can mimic the secondary structures of natural peptides and proteins, enabling them to modulate protein-protein interactions and other biological targets with high affinity and specificity.[6] This capability opens up new avenues for targeting challenging disease pathways that have been intractable with conventional small molecules.

Propertyα-Amino Acidsβ-Amino AcidsImplication in Medicinal Chemistry
Backbone Structure Amino and carboxyl groups attached to the same carbon (α-carbon)Amino and carboxyl groups separated by two carbonsAlters peptide backbone conformation and susceptibility to proteolysis.
Proteolytic Stability Generally susceptible to degradation by proteasesHighly resistant to proteolytic degradation[1][2][3]Increased in vivo half-life and potential for oral bioavailability.
Secondary Structures Form well-defined helices, sheets, and turns in proteinsForm unique and stable secondary structures (foldamers) like 14-helices and 12-helices[4][5]Enables mimicry of protein secondary structures to modulate protein-protein interactions.
Stereoisomers L and D enantiomers for a given side chainFour possible diastereoisomers for a monosubstituted β-amino acid (R/S at C2 and C3)[1][7]Expands chemical space and allows for fine-tuning of 3D structure and biological activity.

Synthetic Strategies for Accessing Chiral β-Amino Acid Building Blocks

The utility of β-amino acids in medicinal chemistry is critically dependent on the availability of efficient and stereoselective synthetic methods. A variety of robust strategies have been developed to access these valuable building blocks, each with its own set of advantages and considerations.

Homologation of α-Amino Acids: The Arndt-Eistert Synthesis

A classic and reliable method for the synthesis of β-amino acids is the homologation of readily available α-amino acids via the Arndt-Eistert reaction.[8][9] This one-carbon extension preserves the stereochemistry of the starting α-amino acid, making it a powerful tool for generating chiral β-amino acids.

The key steps involve the activation of an N-protected α-amino acid (typically as an acid chloride), reaction with diazomethane to form a diazoketone, and a subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) to yield the homologated carboxylic acid, ester, or amide, respectively.[8] While effective, the use of the highly toxic and explosive diazomethane is a significant drawback, prompting the development of safer alternatives.[10] Continuous flow methodologies have been developed to mitigate the risks associated with diazomethane by generating and consuming it in situ.[10][11]

Arndt_Eistert_Synthesis alpha_amino_acid N-Protected α-Amino Acid acid_chloride Acid Chloride alpha_amino_acid->acid_chloride SOCl₂ or (COCl)₂ diazoketone Diazoketone acid_chloride->diazoketone CH₂N₂ ketene Ketene Intermediate diazoketone->ketene Wolff Rearrangement (Ag₂O, hv, or heat) beta_amino_acid N-Protected β-Amino Acid ketene->beta_amino_acid H₂O (Nucleophile)

Caption: The Arndt-Eistert synthesis for the homologation of α- to β-amino acids.

Conjugate Addition Reactions: The Aza-Michael Approach

The conjugate addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds, often referred to as the aza-Michael reaction, is a powerful and atom-economical method for constructing the β-amino acid backbone.[12][13][14] This approach allows for the stereoselective introduction of the amino group, particularly when chiral auxiliaries or catalysts are employed.

Lithium amides derived from chiral amines, for instance, can undergo highly diastereoselective 1,4-conjugate addition to a variety of α,β-unsaturated esters and amides.[12] The subsequent removal of the chiral auxiliary provides access to a wide range of enantioenriched β-amino acid derivatives. Organocatalysis has also emerged as a powerful tool for enantioselective aza-Michael reactions, with chiral thioureas being particularly effective in activating the enone system towards nucleophilic attack.[13]

The Mannich Reaction: A Three-Component Approach

The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound containing an acidic proton, provides a direct route to β-amino carbonyl compounds.[15][16][17] When a ketene silyl acetal is used as the enolate equivalent, β-amino esters can be synthesized with high efficiency.[18]

The development of asymmetric variants of the Mannich reaction has been a major focus, enabling the synthesis of chiral β-amino acids with high enantioselectivity.[19][20] Chiral N-sulfinyl imines have proven to be excellent electrophiles in Mannich-type reactions, affording β-amino acid derivatives with excellent diastereocontrol.[19]

Synthetic_Approaches cluster_arndt Arndt-Eistert Synthesis cluster_aza Aza-Michael Addition cluster_mannich Mannich Reaction arndt_start α-Amino Acid arndt_end β-Amino Acid arndt_start->arndt_end Homologation aza_start1 α,β-Unsaturated Ester aza_end β-Amino Ester aza_start1->aza_end Conjugate Addition aza_start2 Nitrogen Nucleophile aza_start2->aza_end Conjugate Addition mannich_start1 Aldehyde mannich_end β-Amino Carbonyl mannich_start1->mannich_end Three-Component Condensation mannich_start2 Amine mannich_start2->mannich_end Three-Component Condensation mannich_start3 Enolate Precursor mannich_start3->mannich_end Three-Component Condensation

Caption: Key synthetic strategies for accessing β-amino acid building blocks.

Application in Peptidomimetics and Foldamer Design

The true power of β-amino acids lies in their application as building blocks for creating novel bioactive molecules. Their incorporation into peptide sequences has led to the development of potent and stable peptidomimetics.[1][7]

Engineering Proteolytically Stable Bioactive Peptides

By strategically replacing α-amino acids with their β-analogs, medicinal chemists can engineer peptides with significantly improved resistance to enzymatic degradation.[1][2] This has been successfully applied to a wide range of bioactive peptides, including receptor agonists and antagonists, antimicrobial peptides, and enzyme inhibitors, resulting in analogs with enhanced potency and duration of action.[1][3]

Foldamers: Mimicking Nature's Scaffolds

Perhaps the most exciting application of β-amino acids is in the construction of foldamers—oligomers that adopt well-defined, stable secondary structures reminiscent of those found in proteins.[4][5] Oligomers of β-amino acids, or β-peptides, can form a variety of helical structures, with the 14-helix and 10/12-helix being the most well-characterized.[5] The stability of these structures is governed by intramolecular hydrogen bonding patterns, similar to those in α-helices.

These β-peptide foldamers can be designed to present side chains in a specific spatial arrangement, allowing them to mimic the binding surfaces of α-helical peptides. This has enabled the development of potent inhibitors of protein-protein interactions, a class of targets that has been notoriously difficult to drug with traditional small molecules.[21] For example, β-peptides have been designed to mimic the α-helical BH3 domain of pro-apoptotic proteins to inhibit the anti-apoptotic Bcl-xL protein, a key target in cancer therapy.

Experimental Protocol: Solid-Phase Synthesis of a β-Peptide

The incorporation of β-amino acids into peptides can be readily achieved using standard solid-phase peptide synthesis (SPPS) techniques, making this technology accessible to most medicinal chemistry laboratories.[1][22] The following is a representative protocol for the manual synthesis of a short β-peptide on a resin support using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected β-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-β-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent β-amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the cleavage solution into a cold solution of diethyl ether to precipitate the crude peptide.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

This protocol provides a general framework, and optimization of coupling times and reagents may be necessary depending on the specific sequence. The use of microwave-assisted SPPS can significantly accelerate the synthesis process.[22][23]

Future Outlook

The field of β-amino acid chemistry continues to evolve, with ongoing efforts to develop more efficient and versatile synthetic methods, particularly for the stereoselective synthesis of complex and poly-substituted analogs.[20][24][25] The exploration of novel foldamer architectures and their application to an expanding range of biological targets holds immense promise for the future of drug discovery. As our understanding of the structural and biological properties of β-peptides deepens, these versatile building blocks are poised to become an increasingly indispensable tool in the medicinal chemist's armamentarium, enabling the development of next-generation therapeutics with superior efficacy and safety profiles.

References

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  • Pinho, V. D., Gutmann, B., & Kappe, C. O. (2014). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances, 4(78), 41533-41538. [Link]

  • Pinho, V. D., Gutmann, B., & Kappe, C. O. (2014). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances, 4(78), 41533-41538. [Link]

  • ChemEurope.com. Arndt-Eistert synthesis. [Link]

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  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

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  • Riaz, N. N. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]

  • Khan, S. A., & Asiri, A. M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Med Chem, 8(2), 23-28. [Link]

  • Awakawa, T., et al. (2014). Biosynthesis of natural products containing β-amino acids. Natural product reports, 31(8), 1056-1073. [Link]

  • Bacsa, B., et al. (2010). Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. The Journal of Organic Chemistry, 75(6), 2103-2106. [Link]

  • Csonka, R., et al. (2004). On the Flexibility of Beta-Peptides. Journal of computational chemistry, 25(5), 677-686. [Link]

  • Wang, Z., et al. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society, 141(3), 1159-1164. [Link]

  • Fairlie, D. P., & Abbenante, G. (2001). Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]

  • Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. Organic letters, 12(9), 1904-1907. [Link]

  • Mollica, A., et al. (2018). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. ResearchGate. [Link]

  • Rajeswari, C., et al. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Research in Science, Engineering and Technology, 2(4), 1083-1089. [Link]

  • Yoon, T. P., & Jacobsen, E. N. (2003). Organocatalysis in Conjugate Amine Additions. Synthesis of β-Amino Acid Derivatives. Journal of the American Chemical Society, 125(16), 4684-4685. [Link]

  • Niel, G., et al. (2003). Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. The Journal of Organic Chemistry, 68(11), 4534-4537. [Link]

  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. [Link]

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  • Mitin, I. B., et al. (1998). [Solid phase synthesis of beta amyloid (1-42)]. Bioorganicheskaia khimiia, 24(11), 834-840. [Link]

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  • Watpade, R. B., et al. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica, 8(19), 241-245. [Link]

  • Seebach, D., et al. (1998). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 31(10), 633-641. [Link]

  • Bacsa, B., et al. (2010). Direct solid-phase synthesis of the beta-amyloid (1-42) peptide using controlled microwave heating. The Journal of organic chemistry, 75(6), 2103-2106. [Link]

  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • Wang, Z., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9467-9475. [Link]

  • Novellino, E., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291. [Link]

  • Zhang, Y., et al. (2023). Experimental Insights into Conformational Ensembles of Assembled β-Sheet Peptides. ACS Central Science, 9(7), 1362-1370. [Link]

  • Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Vojenské zdravotnické listy, 80(2), 65-72. [Link]

  • Lelais, G., & Seebach, D. (2004). Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides. Biopolymers, 76(3), 206-243. [Link]

  • Awakawa, T., et al. (2014). Biosynthesis of natural products containing β-amino acids. Natural product reports, 31(8), 1056-1073. [Link]

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687-1702. [Link]

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  • Heck, T., et al. (2017). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology, 83(10), e00195-17. [Link]

Sources

Chiral beta-amino acids containing fluorine

Precision Fluorination: A Technical Guide to Chiral -Amino Acids

Executive Summary

In the landscape of modern medicinal chemistry, chiral




This guide moves beyond standard textbook definitions to explore the causality of fluorination in

Part 1: The Bio-Physicochemical Imperative

The "Fluorine Effect" on Conformation

The introduction of fluorine is not merely a steric or lipophilic modification; it is an electronic steering mechanism. In


1

The Mechanism: Unlike the steric repulsion that drives bulky alkyl groups into an anti relationship, the Fluorine Gauche Effect arises from two synergistic forces:

  • Hyperconjugation: Donation of electron density from the

    
     or 
    
    
    orbital into the low-lying
    
    
    antibonding orbital.[2][3]
  • Electrostatics: In physiological pH (where amines are protonated), the attractive force between the electronegative fluorine (

    
    ) and the electropositive ammonium (
    
    
    ) stabilizes the gauche conformer.[1]

This effect allows researchers to pre-organize peptidomimetics into specific secondary structures (helices or turns) without the entropic penalty usually associated with folding.

Visualization: The Conformational Lock

The following diagram illustrates the energy landscape and the stabilization of the gauche conformer, which is critical for designing foldamers.

GaucheEffectcluster_0Conformational EquilibriumAntiAnti Conformer(Sterically Favored, Electronically Disfavored)GaucheGauche Conformer(Hyperconjugation + Electrostatics)Anti->Gauche Equilibrium ShiftOutcomeOutcome:Defined Secondary Structure(Helix/Turn Formation)Gauche->Outcome DictatesForcesStabilizing Forces:1. σ(C-H) -> σ*(C-F)2. F(-) ... NH3(+)Forces->Gauche Stabilizes

Figure 1: Logic flow demonstrating the dominance of the gauche conformer in fluorinated

Part 2: Strategic Synthesis

For a Senior Scientist, the choice of synthesis is dictated by scalability , atom economy , and enantiomeric excess (ee) . While Reformatsky reagents are useful for

We focus here on two superior methodologies: Asymmetric Hydrogenation (for scale) and Catalytic Mannich Reactions (for diversity).

Comparative Methodology Analysis
FeatureAsymmetric HydrogenationCatalytic Mannich ReactionReformatsky Reaction
Primary Target

-Fluoroalkyl

-amino acids

-Fluoro amines /

-Fluoro-

-amino acids

-Difluoro-

-amino acids
Key Catalyst Pd(II) or Rh(I) with chiral phosphines (e.g., Binapine, Ph-BPE)Chiral Organocatalysts (Proline derivatives) or Zn-ProphenolNone (Stoichiometric Zn)
Scalability High (Industrial standard)Medium (Reagent cost)Low (Exotherm control)
Stereocontrol Excellent (>95% ee)Excellent (>90% ee, >20:1 dr)Moderate
Atom Economy 100% (Addition reaction)High (Condensation)Moderate
Synthetic Workflow Logic

The following diagram outlines the decision tree for synthesizing

SynthesisStrategyTargetTarget: Chiral Fluorinated β-Amino AcidDecisionFluorine Position?Target->DecisionBetaFβ-Fluoroalkyl Group(e.g., -CF3, -CH2F)Decision->BetaFAlphaFα-Fluoro / α,α-DifluoroDecision->AlphaFMethod1Asymmetric Hydrogenationof β-Amino AcrylatesBetaF->Method1Catalyst1Pd(OCOCF3)2 / (S,S)-Ph-BPESolvent: HFIPMethod1->Catalyst1Method2Catalytic Mannich ReactionAlphaF->Method2Catalyst2Zn-Prophenol orOrganocatalystMethod2->Catalyst2

Figure 2: Retrosynthetic decision tree for selecting the optimal synthetic route based on fluorine regiochemistry.

Part 3: Detailed Experimental Protocol

Protocol: Pd-Catalyzed Asymmetric Hydrogenation of -Fluoroalkyl -Amino Acrylates[4]

Rationale: This protocol is selected for its operational simplicity and high enantioselectivity (up to 96% ee). The use of HFIP (Hexafluoroisopropanol) as a solvent is the "secret sauce"—it activates the imine tautomer of the enamine substrate via hydrogen bonding, facilitating hydride transfer.

Materials:

  • Substrate:

    
    -Fluoroalkyl 
    
    
    -amino acrylic ester (prepared via condensation of
    
    
    -keto ester with ammonium acetate).
  • Catalyst Precursor: Pd(OCOCF

    
    )
    
    
    (Palladium(II) trifluoroacetate).
  • Ligand: (S,S)-Ph-BPE (1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane).

  • Solvent: Dry HFIP (1,1,1,3,3,3-Hexafluoroisopropanol).

  • Gas: Hydrogen gas (H

    
    ), balloon pressure or autoclave (500 psi for scale).
    

Step-by-Step Workflow:

  • Catalyst Complexation (In Situ):

    • In a glovebox (N

      
       atmosphere), weigh Pd(OCOCF
      
      
      )
      
      
      (3.3 mg, 0.010 mmol) and (S,S)-Ph-BPE (6.2 mg, 0.012 mmol) into a dried Schlenk tube.
    • Add anhydrous acetone (2 mL) and stir at room temperature for 1 hour to form the active cationic Pd-complex.

    • Critical Step: Remove the acetone in vacuo to leave the solid catalyst. Acetone competes with the substrate; removing it is essential.

  • Reaction Setup:

    • Dissolve the solid catalyst residue in dry HFIP (3 mL).

    • Add the

      
      -fluoroalkyl 
      
      
      -amino acrylic ester substrate (0.5 mmol).
    • Note: The ratio of Substrate:Catalyst (S/C) is typically 50:1 for optimization, but can be pushed to 500:1 for scale-up.

  • Hydrogenation:

    • Transfer the solution to a hydrogenation vessel (autoclave).

    • Purge with H

      
       (3 cycles).
      
    • Pressurize to 500 psi (approx. 34 bar) H

      
      .
      
    • Stir at 50 °C for 24 hours.

    • Self-Validation Check: Monitor H

      
       uptake. Cessation of uptake indicates reaction completion.
      
  • Workup & Analysis:

    • Release pressure and vent H

      
      .
      
    • Concentrate the reaction mixture under reduced pressure to remove HFIP.

    • Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate).

    • Validation: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Part 4: Applications in Drug Design

The incorporation of chiral fluorinated

Protease InhibitorsGPCR Ligands
Case Study: DPP-4 Inhibitors (Sitagliptin Analogs)

Sitagliptin (Januvia) contains a




  • Metabolic Stability: The

    
     group blocks oxidative metabolism at the 
    
    
    -position.
  • Potency: The altered pKa of the amine (due to the electron-withdrawing

    
    ) modulates the interaction with the active site aspartic acid residues of the DPP-4 enzyme.
    
Physicochemical Profiling Table[5]
PropertyNon-Fluorinated

-AA

-CF

-

-AA
Impact on Drug Design
Amine pKa ~10.5~8.5 - 9.0Increased fraction of uncharged species at physiological pH; better membrane permeability.
Lipophilicity (LogP) LowHighImproved blood-brain barrier (BBB) penetration.
Conformation FlexibleRigid (Gauche)Higher binding affinity (lower entropic cost).

References

  • Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Chemistry & Biodiversity. Available at: [Link]

  • The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available at: [Link]

  • Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones. Journal of the American Chemical Society. Available at: [Link]

Methodological & Application

Application Note: Stereoretentive Synthesis of (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid via Arndt-Eistert Homologation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

β-Amino acids are crucial structural motifs in numerous biologically active molecules and pharmaceutical agents.[1][2] Their incorporation into peptide backbones can induce stable secondary structures and confer enhanced resistance to metabolic degradation compared to their α-amino acid counterparts.[3] The target molecule, (R)-3-Amino-4-(4-fluorophenyl)butanoic acid, is a valuable chiral building block. The 4-fluorophenyl group is a common substituent in medicinal chemistry, known for enhancing metabolic stability and modifying binding affinities.[4][5]

The Arndt-Eistert synthesis is a classic and highly effective method for the one-carbon homologation of carboxylic acids.[6] It is particularly well-suited for converting readily available α-amino acids into valuable β-amino acids.[7][8] The sequence involves the conversion of a carboxylic acid to an α-diazoketone, followed by a key Wolff rearrangement to form a ketene, which is then trapped by a nucleophile to yield the homologated product.[9][10] A paramount feature of this process is that the Wolff rearrangement proceeds with the retention of stereochemistry at the migrating chiral center, making it ideal for asymmetric synthesis.[7][10]

The Arndt-Eistert Reaction: Mechanism and Stereochemistry

The synthesis is a multi-step process, with each step founded on well-established organic chemistry principles. The overall success hinges on the careful execution of each stage, from starting material activation to the final rearrangement and trapping.

Overall Synthetic Workflow

The transformation from an N-protected α-amino acid to the target β-amino acid can be visualized as a four-stage process. The initial amino acid must have its nucleophilic amino group protected (e.g., with a Boc or Fmoc group) to prevent side reactions during the acid chloride formation step.

G A Stage 1: Acid Activation (N-Boc-R-p-F-Phe) B Stage 2: Diazoketone Formation A->B SOCl₂ or (COCl)₂ C Stage 3: Wolff Rearrangement B->C CH₂N₂ D Stage 4: Nucleophilic Trapping C->D Ag₂O, Δ, or hν E Final Product (N-Boc-β-Amino Acid) D->E H₂O

Caption: High-level workflow for the Arndt-Eistert homologation.

Detailed Mechanistic Pathway
  • Acid Chloride Formation: The carboxylic acid of the N-protected starting material is activated by conversion to a more reactive acid chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used.[10]

  • Diazoketone Synthesis: The acid chloride is then treated with diazomethane (CH₂N₂). The nucleophilic carbon of diazomethane attacks the carbonyl carbon of the acid chloride, displacing the chloride. A second equivalent of diazomethane or another mild base is typically required to neutralize the HCl generated, preventing the formation of undesired chloromethyl ketone byproducts.[6][10]

  • The Wolff Rearrangement: This is the cornerstone of the synthesis.[9] The α-diazoketone, upon catalysis by silver(I) salts (e.g., Ag₂O, silver benzoate), heat, or photolysis, expels molecular nitrogen (N₂).[3][11] This is accompanied by a concerted 1,2-rearrangement where the alkyl group (the chiral backbone of the amino acid) migrates to the adjacent carbon, forming a ketene intermediate.[7][9] Crucially, this migration occurs with complete retention of the stereocenter's configuration.[7][10]

  • Ketene Trapping: The highly electrophilic ketene intermediate is not isolated but is immediately trapped in situ by a nucleophile present in the reaction medium.[3][9] When water is used as the nucleophile, it attacks the ketene to form the desired homologated carboxylic acid.

G cluster_0 Arndt-Eistert Mechanism start N-Boc-(R)-p-F-Phe R-CH(NHBoc)-COOH acid_chloride Acid Chloride R-CH(NHBoc)-COCl start:f1->acid_chloride:f1 SOCl₂ diazoketone α-Diazoketone R-CH(NHBoc)-COCHN₂ acid_chloride:f1->diazoketone:f1 2 eq. CH₂N₂ ketene Ketene Intermediate (NHBoc)CH=C=O R diazoketone:f1->ketene:f1 Ag₂O, Δ -N₂ (Wolff Rearrangement) product β-Amino Acid R-CH(NHBoc)-CH₂-COOH ketene:f1->product:f1 H₂O (Nucleophile)

Sources

Application Note: Strategic Incorporation of (R)-β-homo-4-fluorophenylalanine into Peptides via Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design, enabling the creation of novel structures with enhanced therapeutic properties. Among these, β-amino acids are particularly valuable for their ability to induce stable secondary structures and confer remarkable resistance to proteolytic degradation.[1][2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective incorporation of (R)-β-homo-4-fluorophenylalanine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will address the unique steric and electronic considerations of this β-homo amino acid and present optimized protocols to ensure high coupling efficiency and final peptide purity.

Introduction: The Rationale for β-Homo-Amino Acids in Peptide Design

Standard peptides composed of α-amino acids are often limited as therapeutic agents due to their rapid degradation by proteases in biological systems.[3][4] The insertion of β-amino acids, which possess an additional carbon atom in their backbone, fundamentally alters the peptide structure. This alteration sterically hinders the approach of proteolytic enzymes, significantly increasing the peptide's half-life.[5] Peptides containing β-amino acids can fold into unique, stable helical structures (e.g., 14-helices) that can mimic or disrupt biological protein-protein interactions.

The specific focus of this guide, (R)-β-homo-4-fluorophenylalanine, offers two additional strategic advantages:

  • Conformational Constraint: The β-homo structure provides conformational rigidity, locking the peptide into a more defined shape.

  • Fluorine Substitution: The 4-fluoro modification on the phenyl ring can enhance binding affinity through favorable fluorine-protein interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.

However, the successful incorporation of β-amino acids, particularly those with bulky side chains, presents challenges in standard SPPS protocols, primarily due to steric hindrance which can slow down coupling kinetics.[6][7] This guide provides a robust methodology to overcome these hurdles.

Core Principles and Strategic Considerations

The foundational workflow follows the principles of Fmoc-based SPPS, which involves the sequential addition of N-terminally protected amino acids to a growing chain on a solid support.[6][8] The key to successfully incorporating a sterically demanding residue like Fmoc-(R)-β-homo-4-F-Phe-OH lies in the optimization of the coupling step.

The Challenge: Steric Hindrance

The β-amino acid structure is inherently more sterically hindered than its α-amino acid counterpart. This bulkiness can impede the approach of the activated carboxyl group to the deprotected N-terminal amine of the resin-bound peptide, leading to incomplete reactions and deletion sequences.[9]

The Solution: High-Efficiency Coupling Reagents

To overcome this kinetic barrier, the use of a highly reactive coupling reagent is paramount. While standard carbodiimides like DIC can be inefficient for hindered couplings, uronium/aminium salt-based reagents are superior.[9][10] We strongly recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for this application.

Why HATU? HATU rapidly converts the carboxylic acid of the incoming Fmoc-amino acid into a highly reactive OAt-active ester.[11][12] This activation is significantly more efficient than older reagents like HBTU, especially for challenging couplings.[13][14] The reaction is mediated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), which facilitates the formation of the carboxylate anion required for the initial activation step.[15]

Experimental Protocols and Methodologies

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Rink Amide Resin (or appropriate for C-terminus)100-200 mesh, ~0.5 mmol/gVaries
Fmoc-Protected α-Amino AcidsSPPS GradeVaries
Fmoc-(R)-β-homo-4-F-Phe-OH >98% PurityVaries
HATU >99% PurityVaries
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVaries
PiperidineAnhydrousVaries
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVaries
Dichloromethane (DCM)ACS GradeVaries
Trifluoroacetic Acid (TFA)Reagent GradeVaries
Triisopropylsilane (TIS)Reagent GradeVaries
Dithiothreitol (DTT)Molecular Biology GradeVaries
HPLC-Grade Acetonitrile and Water
Workflow Visualization

The overall process for a single amino acid addition cycle in SPPS is depicted below. The critical step for incorporating the β-homo amino acid is the "Coupling" phase.

SPPS_Workflow cluster_cycle SPPS Amino Acid Addition Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Capping 5. Capping (Optional) (Acetic Anhydride) Wash2->Capping End Repeat Cycle for Each Amino Acid Wash2->End Capping->Deprotection Start Next Cycle Start Start with Fmoc-deprotected Resin Start->Deprotection

Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin. Adjust volumes accordingly for different scales.

Step 1: Resin Preparation and Swelling

  • Place the resin in a suitable reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Standard Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.[16]

  • Agitate for 5 minutes. Drain.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

Step 3: Coupling Protocol for (R)-β-homo-4-fluorophenylalanine

This step is critical and requires optimized conditions compared to standard α-amino acids.

  • In a separate vial, prepare the activation solution:

    • Fmoc-(R)-β-homo-4-F-Phe-OH: 4 equivalents (0.4 mmol)

    • HATU: 3.9 equivalents (0.39 mmol)

    • Dissolve in a minimal amount of DMF.

  • Add DIPEA (8 equivalents, 0.8 mmol) to the activation solution.

  • Allow the solution to pre-activate for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel at room temperature for an extended coupling time.

Table 1: Recommended Coupling Conditions

ParameterStandard α-Amino Acid(R)-β-homo-4-F-Phe (Recommended)Rationale for Change
Fmoc-AA Equiv.3.04.0 Increased concentration to drive reaction equilibrium forward against steric hindrance.
Coupling ReagentHBTU / HATU (3.0 eq)HATU (3.9 eq) HATU is more reactive and effective for hindered couplings.[13][14]
Base (DIPEA) Equiv.6.08.0 Ensures complete carboxylate formation and maintains basicity for the coupling reaction.
Coupling Time45-60 min2 - 4 hours Extended time is necessary to ensure the reaction goes to completion due to slower kinetics.
  • After the coupling period, take a small sample of the resin to perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), the coupling is incomplete. In this event, drain the solution and repeat the coupling step with a freshly prepared activation solution (a "double couple").

Step 4: Chain Elongation

  • Repeat Steps 2 and 3 for each subsequent amino acid in the sequence. Use the standard protocol for α-amino acids and the specialized protocol for any other sterically hindered residues.

Step 5: Final Cleavage and Deprotection

  • After the final amino acid has been coupled and deprotected, wash the resin thoroughly with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail. A standard robust cocktail is Reagent K :

    • TFA: 92.5%

    • Water: 2.5%

    • Dithiothreitol (DTT): 2.5%

    • Triisopropylsilane (TIS): 2.5%

  • Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Step 6: Purification and Analysis

  • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

  • Confirm the identity and purity of the final product using LC-MS (Liquid Chromatography-Mass Spectrometry).

Mechanistic Insight: The Role of HATU

Understanding the mechanism by which HATU facilitates this difficult coupling is key to appreciating its selection.

HATU_Mechanism cluster_activation Activation Stage cluster_coupling Coupling Stage AA Carboxylate (R-COO⁻) Active_Ester OAt-Active Ester (Highly Reactive) AA->Active_Ester attacks HATU_reagent HATU HATU_reagent->Active_Ester DIPEA DIPEA (Base) Amine Resin-Bound Amine (H₂N-Peptide) Peptide_Bond Peptide Bond Formed (R-CO-NH-Peptide) Amine->Peptide_Bond Active_Ester->Peptide_Bond attacked by

Caption: Simplified mechanism of HATU-mediated amide bond formation.[17]

The process begins with the deprotonation of the Fmoc-amino acid by DIPEA to form a carboxylate anion.[12][15] This anion attacks HATU, leading to the formation of a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain on the resin, efficiently forming the desired peptide bond.[11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)1. Insufficient coupling time. 2. Low-quality reagents. 3. Aggregation of peptide on resin.1. Extend coupling time to 4 hours or perform a double couple. 2. Use fresh, high-purity Fmoc-β-homo-AA and HATU. 3. Consider switching to a more polar solvent or adding a chaotropic salt like LiCl.
Deletion of β-homo-AA in Final Product Severe steric hindrance leading to failed coupling.In addition to the above, consider microwave-assisted SPPS, which can drive difficult couplings to completion by providing localized heating.[7]
Racemization Over-activation or prolonged exposure to base.While HATU has a low tendency for racemization, do not exceed the recommended pre-activation time.[13] For extremely sensitive residues, consider using a carbodiimide/Oxyma combination.[18]

Conclusion

The successful incorporation of (R)-β-homo-4-fluorophenylalanine into synthetic peptides is readily achievable with strategic adjustments to standard SPPS protocols. The primary challenge of steric hindrance can be effectively overcome by employing a potent coupling reagent such as HATU, increasing the equivalents of the amino acid, and extending reaction times. The resulting peptides, fortified with a β-amino acid backbone, are expected to exhibit enhanced proteolytic stability, making them excellent candidates for further investigation in drug discovery and development.

References

  • Chem Biodivers. 2005 May;2(5):591-632. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. [Link]

  • Angew Chem Int Ed Engl. 2004 May 3;43(19):2501-4. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. [Link]

  • Wikipedia. HATU. [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • Iris Biotech. Mastering Peptide Synthesis: The Role of HATU as a Coupling Reagent. [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Ontores. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • ASM Journals. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]

  • PLOS ONE. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]

  • Cold Spring Harbor Perspectives in Medicine. Proteolytic Degradation of Amyloid β-Protein. [Link]

  • ACS Biomaterials Science & Engineering. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

Sources

Application Notes and Protocols for the Coupling of (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid is a crucial chiral building block in medicinal chemistry and drug development. As a β-amino acid, it is a key component in the synthesis of various biologically active molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. The efficient and stereochemically controlled formation of an amide bond with this amino acid is a critical step in the synthesis of these therapeutic agents. This guide provides a detailed overview of the reagents and protocols for the successful coupling of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid, addressing the specific challenges associated with β-amino acids and offering field-proven insights for researchers and drug development professionals.

Understanding the Substrate: (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid

The structure of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid presents unique considerations for amide bond formation. As a β-amino acid, the spatial arrangement of the amino and carboxylic acid groups differs from that of α-amino acids, which can influence reaction kinetics and the potential for side reactions. The presence of a benzylic stereocenter also necessitates careful selection of coupling conditions to prevent racemization. Furthermore, the electron-withdrawing nature of the 4-fluorophenyl group can impact the nucleophilicity of the amino group and the reactivity of the carboxylic acid.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is paramount for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the final product.[1] A variety of reagents are available, each with its own mechanism of action, advantages, and disadvantages.[1][2]

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages
Carbodiimides DCC, EDCForm an O-acylisourea intermediate which is then attacked by the amine.[3][4][5]Cost-effective, widely used.[6] EDC and its urea byproduct are water-soluble, simplifying purification.[6][7][8]Can lead to racemization, especially without additives.[6] DCC can form an insoluble dicyclohexylurea byproduct that is difficult to remove in solid-phase synthesis.[6] Can cause side reactions like nitrile formation from primary amides.[6]
Phosphonium Salts BOP, PyBOPActivate the carboxylic acid to form a benzotriazolyl ester.[1][9][10]High coupling efficiency with low racemization risk.[1][6] Good solubility in common organic solvents.[2] Generally give cleaner reactions than uronium reagents.More expensive than carbodiimides.[1] BOP produces the carcinogenic byproduct HMPA.[2][6] PyBOP is a safer alternative.[6][11] Solutions in DMF have moderate stability.
Uronium/Aminium Salts HBTU, TBTU, HATUActivate the carboxylic acid to form a highly reactive OAt- or OBt-active ester.[1][12][13]Excellent coupling efficiency and rapid reaction kinetics.[6][7][12] HATU is particularly effective for sterically hindered couplings and suppresses racemization.[7][12][14] Solutions in DMF are generally stable.Can cause guanidinylation of the N-terminal amine as a side reaction.[15][16] More expensive than carbodiimides.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific amine substrate and reaction scale.

Protocol 1: EDC/HOBt Mediated Coupling in Solution Phase

This protocol utilizes the cost-effective and widely used carbodiimide EDC in conjunction with HOBt to suppress racemization.[8]

Workflow for EDC/HOBt Coupling

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_acid Dissolve (R)-3-Amino-4-(4-fluorophenyl)butanoic acid (1.0 eq) and amine (1.0-1.2 eq) in anhydrous DMF. cool Cool the amino acid/amine solution to 0 °C. prep_acid->cool prep_reagents Prepare separate solutions of EDC (1.2 eq) and HOBt (1.2 eq) in anhydrous DMF. add_hobt Add HOBt solution dropwise. cool->add_hobt add_edc Add EDC solution dropwise. add_hobt->add_edc warm Allow the reaction to warm to room temperature and stir for 12-24 hours. add_edc->warm quench Quench the reaction with water. warm->quench extract Extract with an organic solvent (e.g., ethyl acetate). quench->extract wash Wash the organic layer with dilute acid, saturated NaHCO₃, and brine. extract->wash dry Dry over anhydrous Na₂SO₄, filter, and concentrate. wash->dry purify Purify the crude product by flash column chromatography. dry->purify

Caption: Workflow for EDC/HOBt mediated solution-phase coupling.

Detailed Steps:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-Amino-4-(4-fluorophenyl)butanoic acid (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) to the reaction mixture, followed by the portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).[17]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine to remove the water-soluble EDC byproduct and any unreacted starting materials.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as water can hydrolyze the activated O-acylisourea intermediate, leading to lower yields.[8]

  • HOBt Additive: HOBt reacts with the O-acylisourea intermediate to form a more stable HOBt-ester, which is less prone to racemization and reacts efficiently with the amine.[8][18]

  • Aqueous Work-up: The water-solubility of the EDC and its urea byproduct allows for their easy removal during the aqueous work-up, simplifying the purification process.[6][8]

Protocol 2: HATU Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

HATU is a highly efficient coupling reagent, particularly for challenging couplings, and is well-suited for solid-phase synthesis.[12][14]

Mechanism of HATU-mediated Amide Bond Formation

G RCOOH R-COOH OAt_ester OAt-active ester RCOOH->OAt_ester + HATU + Base HATU HATU HATU->OAt_ester Base Base (e.g., DIPEA) Base->OAt_ester Amide Amide Product OAt_ester->Amide + R'-NH₂ Amine R'-NH₂ TMU Tetramethylurea HOAt HOAt

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Detailed Steps:

  • Resin Swelling and Deprotection: Swell the resin-bound amine in DMF. Perform the deprotection of the N-terminal protecting group (e.g., Fmoc) using a standard protocol (e.g., 20% piperidine in DMF).

  • Pre-activation: In a separate vessel, dissolve the N-protected (R)-3-Amino-4-(4-fluorophenyl)butanoic acid (2.0-5.0 equivalents based on resin loading) in DMF. Add HATU (1.9-4.5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (4.0-10.0 equivalents).[12] Allow the mixture to pre-activate for 3-5 minutes at room temperature.[14]

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 30 minutes to 4 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test for primary amines, such as the Kaiser test.[19] If the test is positive, indicating incomplete coupling, a second coupling can be performed.[19]

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[8]

  • Capping (Optional): If a significant amount of unreacted amine remains after a second coupling, cap the unreacted sites with acetic anhydride to prevent the formation of deletion sequences.[19]

Causality Behind Experimental Choices:

  • HATU: The choice of HATU is justified by its high reactivity, which is beneficial for potentially sterically hindered β-amino acids and helps to minimize racemization.[12][14] The presence of the HOAt moiety in HATU's structure accelerates the coupling and reduces epimerization.[12]

  • DIPEA: A hindered, non-nucleophilic base is used to deprotonate the carboxylic acid and facilitate the activation by HATU without competing as a nucleophile.[7]

  • Pre-activation: Pre-activating the carboxylic acid with HATU before adding it to the resin-bound amine can improve coupling efficiency, especially for difficult sequences.[14]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time, increase equivalents of coupling reagent and base, or switch to a more powerful coupling reagent like HATU.[8] Ensure all reagents and solvents are anhydrous.[8]
Racemization Harsh reaction conditions, inappropriate baseUse a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, especially for sensitive substrates.[2] Ensure the use of racemization-suppressing additives like HOBt or HOAt.[2]
Side Reactions (e.g., Guanidinylation) Use of excess uronium/aminium reagentsUse phosphonium-based reagents like PyBOP which do not cause guanidinylation.[11] If using uronium reagents, avoid large excesses and ensure rapid consumption of the activated species.[16]

Conclusion

The successful coupling of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid is readily achievable with a careful selection of reagents and optimized protocols. For routine solution-phase synthesis, the EDC/HOBt method offers a balance of cost-effectiveness and efficiency. For more challenging couplings, particularly in solid-phase synthesis or with sterically demanding substrates, the use of a more potent reagent such as HATU is recommended. By understanding the underlying mechanisms and the rationale behind the experimental choices presented in this guide, researchers can confidently and efficiently synthesize amide derivatives of this important β-amino acid while maintaining its stereochemical integrity.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling. [Link]

  • AAPPTec. Technical Support Information Bulletin 1205 - HATU. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Dubey, L. V., & Dubey, I. Ya. (2005). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 1, 13-19. [Link]

  • Wikipedia. Phosphonium coupling. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen. [Link]

  • Abdelmoty, I., et al. The Uronium/Guanidinium Peptide Coupling Reagents. [Link]

  • Slideshare. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx. [Link]

  • Phosphonium coupling. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Studley, J. (2019, January 8). Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. [Link]

  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Wikipedia. HATU. [Link]

  • ResearchGate. Proposed mechanism for activation by uronium salt. [Link]

  • Organic Syntheses. (2024, December 4). Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • ResearchGate. β2,3-Amino amides: retrosynthesis through carbon–carbon bond-forming.... [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • Chemistry World. (2018, December 7). Double umpolung approach to amino amide synthesis. [Link]

  • Noda, H., et al. (2017). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Google Patents.
  • YouTube. (2016, May 9). Amino acids and amide bond formation. [Link]

  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • Khan Academy. Preparation of amides using DCC. [Link]

  • Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Wikipedia. Peptide synthesis. [Link]

  • Aapptec. Monitoring of Peptide Coupling and Capping. [Link]

  • National Center for Biotechnology Information. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem. [Link]

  • Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)

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Troubleshooting & Optimization

Overview: The "Fluorine Effect" on Stereochemical Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorine Chemistry Division Subject: Troubleshooting Racemization in Fluorinated


-Amino Acids
Ticket ID:  F-BETA-RAC-001
Responder:  Dr. A. Vance, Senior Application Scientist

Welcome to the technical support center. If you are reading this, you likely observed a loss of optical purity (er/dr erosion) after coupling or deprotecting a fluorinated


-amino acid.

The Root Cause: While


-amino acids are generally more resistant to racemization than their 

-counterparts, fluorine changes the rules . The high electronegativity of fluorine (Pauling scale 3.98) exerts a massive inductive effect (

).
  • 
    -Fluoro-
    
    
    
    -amino acids:
    The fluorine atom attached to the
    
    
    -carbon (adjacent to the carbonyl) dramatically lowers the pKa of the
    
    
    -proton. This makes the proton susceptible to abstraction by even mild bases (like DIPEA or NMM), leading to rapid enolization and racemization.
  • 
    -Fluoro-
    
    
    
    -amino acids:
    While less prone to direct
    
    
    -deprotonation, these are susceptible to HF elimination (retro-Michael type) under basic conditions, which can destroy the chiral center or lead to byproducts.

This guide provides a self-validating workflow to stabilize your synthesis.

Module 1: Diagnostic & Mechanism

Q: Why did my standard Fmoc/HATU/DIPEA protocol result in a racemic product?

A: The standard peptide coupling "cocktail" (HATU/DIPEA) is lethal to


-fluorinated amino acids.
  • The Base Problem: DIPEA (Hunig's base) is basic enough to deprotonate the highly acidic

    
    -proton of an activated 
    
    
    
    -fluoro ester/amide.
  • The Activation Problem: Highly reactive uronium species (HATU) can accelerate oxazolone (azlactone) formation. Once the oxazolone forms, the

    
    -proton becomes even more acidic (pseudo-aromatic stabilization of the anion), leading to instant epimerization.
    

Visualization of the Failure Mode:

RacemizationMechanism Start Activated Alpha-Fluoro Amino Acid Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Direct Proton Abstraction (-H+) Oxazolone Oxazolone (Azlactone) Formation Start->Oxazolone Cyclization Base Base (DIPEA/TEA) Base->Start Attacks Alpha-H Racemic Racemic Product (L + D Mix) Enolate->Racemic Reprotonation (Non-stereoselective) Oxazolone->Enolate Rapid Deprotonation

Figure 1: The dual pathways of racemization: Direct enolization (favored by the electron-withdrawing fluorine) and Oxazolone formation.

Module 2: Protocol Optimization (The Solution)

Q: What coupling conditions should I use to prevent racemization?

A: You must switch to "Base-Deficient" or "Weak Base" protocols. The goal is to activate the carboxylic acid without creating an environment basic enough to strip the


-proton.
Recommended Workflow: The "Safe" Coupling Protocol
VariableRecommendationTechnical Rationale
Coupling Reagent T3P (Propylphosphonic anhydride)"Zero-racemization" reagent. Activates acid as a mixed anhydride; byproducts are water-soluble and non-basic.
Alternative Reagent DIC + Oxyma Pure Carbodiimide (DIC) is neutral. Oxyma suppresses racemization better than HOBt/HOAt and is safer than explosive benzotriazoles.
Base Sym-Collidine (TMP) or None Collidine is a weak, sterically hindered base that is sufficient to drive the reaction but too bulky/weak to abstract the

-proton efficiently.
Protecting Group Urethanes (Boc, Cbz) Amide protecting groups (Fmoc, Acetyl) facilitate oxazolone formation. Urethanes (Carbamates) strongly suppress this pathway.
Solvent EtOAc, DCM, or 2-MeTHF Avoid DMF/NMP if possible; polar aprotic solvents can enhance the basicity of amines and stabilize charged enolates.
Step-by-Step Protocol: T3P Coupling

Use this for the most sensitive substrates.

  • Dissolve: Dissolve the Fluorinated

    
    -Amino Acid (1.0 equiv) and the Amine partner (1.1 equiv) in EtOAc or DCM (0.1 M concentration).
    
  • Cool: Cool the mixture to 0 °C (ice bath). Temperature control is critical.

  • Add Base (Carefully): Add Sym-Collidine (2.5 - 3.0 equiv). Do not use DIPEA.

  • Add Reagent: Add T3P (50% w/w in EtOAc, 1.2 - 1.5 equiv) dropwise.

  • Reaction: Allow to stir at 0 °C for 1 hour, then slowly warm to Room Temperature. Monitor by LC-MS.[1][2][3]

  • Workup: Wash with water, 0.5M HCl (rapidly), and brine. T3P byproducts wash away easily.[2][4][5]

Decision Logic for Experimental Design:

CouplingDecision Start Start: Coupling Fluorinated Beta-Amino Acid CheckPG Is N-terminus Urethane Protected (Boc/Cbz)? Start->CheckPG Warning STOP: Switch PG to Boc/Cbz or Expect Yield Loss CheckPG->Warning No (Amide/Fmoc) ReagentSelect Select Coupling System CheckPG->ReagentSelect Yes T3P System A (Preferred): T3P + Collidine + EtOAc ReagentSelect->T3P High Risk Substrate Oxyma System B (Alternative): DIC + Oxyma Pure ReagentSelect->Oxyma Standard Substrate Avoid AVOID: HATU / HBTU / DIPEA ReagentSelect->Avoid Never Use

Figure 2: Decision matrix for selecting coupling conditions to minimize epimerization.

Module 3: Verification & Quality Control

Q: How do I prove my product is enantiopure? (Optical rotation is unreliable)

A: You cannot rely on specific rotation (


) for fluorinated amino acids due to non-linear correlation and solvent effects. You must use chromatographic separation of diastereomers.
Method A: Marfey’s Analysis (The Gold Standard)

This method derivatizes the amino acid with a chiral agent, converting enantiomers into diastereomers that separate easily on standard C18 HPLC columns.

  • Hydrolysis (if peptide): Hydrolyze peptide (6N HCl, 110°C, 24h) to release free amino acids.

  • Derivatization: React the hydrolysate with FDAA (Marfey's Reagent) or L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide).[6]

    • Conditions: 1M NaHCO3, 40°C, 1 hour.

  • Analysis: Inject on LC-MS (C18 column).

    • Principle: The L-L diastereomer and D-L diastereomer will have distinct retention times.

    • Validation: Compare against a racemic standard (synthesized intentionally using DIPEA/HATU).

Method B: Chiral HPLC/SFC
  • Columns: Immobilized polysaccharides (e.g., Chiralpak IA, IB, IC) are robust for fluorinated compounds.

  • Phase: Supercritical Fluid Chromatography (SFC) often provides better resolution for fluorinated isomers than normal phase.

MethodSensitivityProsCons
Marfey's (FDAA) High (LC-MS)Uses standard C18 columns; determines absolute config.Requires free amine (hydrolysis needed for peptides).
Chiral HPLC Medium (UV)Non-destructive; good for final product QC.Requires expensive chiral columns; method development can be slow.
F-NMR with Chiral Shift Reagent LowQuick look.Hard to quantify <5% racemization; peak broadening.

References

  • Marfey's Method: Marfey, P. (1984).[7] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[3][7] Carlsberg Research Communications.[7]

  • T3P & Racemization Suppression: Dunetz, J. R., et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters.

  • Oxyma Pure Efficiency: Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

  • Fluorine Effects on Acidity: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Collidine (TMP) in Coupling: Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. The Journal of Organic Chemistry.

Sources

Technical Support Center: Fluorine Chemistry & Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Topic: Minimizing Defluorination Side Reactions Audience: Synthetic Chemists, Process Development, Medicinal Chemistry

Welcome to the Technical Support Portal

Issue Summary: You are observing the loss of fluorine atoms (defluorination) or the formation of hydrodefluorinated byproducts during synthesis. This usually occurs due to unintended C-F activation by transition metals, nucleophilic attack on electron-deficient rings (


), or radical mechanisms during reduction.

This guide provides root-cause analysis and mitigation protocols based on mechanistic causality.

Knowledge Base: Select Your Reaction Class
Module 1: Palladium-Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig)

Symptom: Disappearance of fluorine on the aryl ring, formation of hydrodefluorinated (Ar-H) side products, or regioisomeric scrambling.

Root Cause Analysis: While the C-F bond is thermodynamically strong (~110 kcal/mol), it is kinetically susceptible to Oxidative Addition (OA) by electron-rich Pd(0) species, especially when the metal center is not adequately crowded.

  • Competitive OA: Pd inserts into the C-F bond instead of the desired C-Cl/Br/I bond.

  • Hydrodefluorination (HDF): If water is present, phosphine-ligated Pd(II)-F species can undergo hydrolysis and reduction, replacing F with H [1].

  • Benzyne Mechanism: Strong bases can deprotonate ortho to the fluorine, leading to HF elimination and benzyne formation, resulting in regioisomeric mixtures [2].

Troubleshooting Protocol: The "Steric Shield" Strategy

ParameterRecommendationMechanistic Rationale
Ligand Selection Use BrettPhos , RuPhos , or tBuXPhos .Bulky, electron-rich biaryl phosphines facilitate rapid reductive elimination (RE) of the desired product, kinetically outcompeting the slower C-F oxidative addition [3].
Base Selection Switch to

or

. Avoid

or

.
Strong alkoxide bases promote

-hydride elimination or benzyne formation. Mild bases suppress these pathways.
Solvent Anhydrous 1,4-Dioxane or Toluene.Traces of water act as a hydrogen source for hydrodefluorination (HDF). Strictly anhydrous conditions are required [1].
Temperature Lower to 60–80°C if possible.C-F activation has a higher activation energy (

) than C-Br/I activation. Lower heat favors the desired pathway.

Visualization: The Competitive Catalytic Cycle The diagram below illustrates where the "fatal error" occurs in the catalytic cycle.

Pd_Catalysis_Competition Pd0 Pd(0)L (Active Catalyst) OxAdd_Correct Pd(II)-X Species (Desired Intermediate) Pd0->OxAdd_Correct Fast Oxidative Addition (C-X Bond) OxAdd_Error Pd(II)-F Species (Unwanted C-F Insertion) Pd0->OxAdd_Error Slow Oxidative Addition (C-F Bond) ArFX Substrate: Ar-F-X (X=Br/Cl) Product Coupled Product (Ar-F-Nu) OxAdd_Correct->Product Reductive Elimination (Facilitated by Bulky Ligands) HDF_Product Defluorinated Byproduct (Ar-H) OxAdd_Error->HDF_Product + H2O / H-Source (Hydrodefluorination)

Figure 1: Kinetic competition between desired C-X activation and unwanted C-F activation. Bulky ligands accelerate the green path.

Module 2: Nucleophilic Aromatic Substitution (

)

Symptom: Loss of fluorine in electron-deficient polyfluoroarenes (e.g., pentafluorophenyl groups) or heterocycles.

Root Cause Analysis: Fluorine is the most reactive halogen in


 reactions.[1]
  • The "Inductive Trap": Fluorine’s high electronegativity stabilizes the anionic Meisenheimer intermediate, lowering the transition state energy for nucleophilic attack [4].

  • The Problem: If your scaffold has multiple fluorines and you use a nucleophilic base (or solvent), you risk displacing the wrong fluorine.

Troubleshooting Protocol: Base & Solvent Screening

  • Stop using Polar Aprotic Solvents: DMF, DMSO, and NMP accelerate

    
     by "nakeding" the nucleophile (stripping away solvation shells).
    
    • Fix: Switch to THF , DCM , or Toluene .

  • Base Switch:

    • High Risk: Carbonates (

      
      , 
      
      
      
      ) in DMSO.
    • Low Risk:Hindered Organic Bases (DIPEA, 2,6-Lutidine) or Non-Nucleophilic Inorganic Bases (

      
      ).
      
  • Temperature Control:

    
     rates are highly temperature-dependent. Run the reaction at the lowest viable temperature (
    
    
    
    ).
Module 3: Hydrogenation & Reductive Conditions

Symptom: Fluorine is replaced by Hydrogen (H) during nitro-reduction or alkene saturation.

Root Cause Analysis: Transition metal surfaces (Pd, Pt) facilitate the homolytic cleavage of C-F bonds via "spillover hydrogen." This is particularly fast for benzylic fluorines or fluorines on electron-rich rings.

Protocol: Catalyst Poisoning & Selection

Catalyst SystemRisk LevelApplication Notes
Pd/C (Standard) CRITICAL High risk of hydrodefluorination. Avoid for sensitive substrates.
Pt(S)/C (Sulfided) LOW The sulfur "poisons" the highly active sites responsible for hydrogenolysis while retaining hydrogenation activity for nitro/alkene groups [5].
Rh/Alumina MEDIUM Often safer than Pd for aromatic rings but can still attack C-F under high pressure.
Fe / NH4Cl ZERO Chemical reduction (non-catalytic). Completely avoids C-F activation. Recommended for nitro-reduction in fluorinated scaffolds.
Interactive Troubleshooting: Decision Matrix

Use this logic flow to identify the correct mitigation strategy for your specific experiment.

Defluorination_Troubleshooter Start Start: Fluorine Loss Detected Q1 Is the reaction metal-catalyzed (Pd, Ni, Cu)? Start->Q1 Q2 Is water excluded? Q1->Q2 Yes Q3 Are you using a strong base or nucleophile? Q1->Q3 No Action1 Action: Dry Solvents. Water = H source for HDF. Q2->Action1 No Action2 Action: Switch Ligand. Use BrettPhos/RuPhos. Q2->Action2 Yes Action3 Action: SNAr Issue. Switch to non-polar solvent (THF) & mild base (K3PO4). Q3->Action3 Yes Q4 Is it a Hydrogenation? Q3->Q4 No Action4 Action: Switch Catalyst. Use Pt(S)/C (Sulfided) or Fe/NH4Cl. Q4->Action4 Yes

Figure 2: Diagnostic logic for identifying the source of defluorination.

References
  • Senn, H. M., et al. (2012). "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling." Journal of the American Chemical Society.

  • Watson, D. A., et al. (2009). "Formation of Regioisomeric Aryl Fluorides via Benzyne Intermediates." Science.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Neumann, C. N., et al. (2016). "Concerted nucleophilic aromatic substitution with 19F− and 18F−." Nature.[2]

  • Blaser, H. U. (2010). "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Science & Technology.

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity determination of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid. As a critical chiral intermediate in the synthesis of various pharmaceutical compounds, ensuring its enantiomeric excess is paramount for drug safety and efficacy. We will explore two powerful and distinct approaches: a direct method using a macrocyclic glycopeptide chiral stationary phase (CSP) and an indirect method involving pre-column derivatization followed by separation on a polysaccharide-based CSP. This guide is designed for researchers, analytical chemists, and drug development professionals seeking to establish a robust and reliable method for this specific chiral separation.

The Imperative of Chiral Separation

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid is a non-proteinogenic β-amino acid. In drug development, the specific stereoisomer of a chiral molecule is often responsible for the desired therapeutic effect, while the other enantiomer can be inactive or, in some cases, cause undesirable side effects. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drug substances.[1] Chiral HPLC stands as the most versatile and widely adopted technique for this purpose, offering high sensitivity, accuracy, and reproducibility.[1]

The choice of a chiral HPLC method depends on several factors, including the need for high throughput, required sensitivity, sample matrix complexity, and available instrumentation. Here, we dissect two fundamentally different, yet highly effective, strategies.

Method_Selection_Workflow start Define Analytical Goal (Purity, Quantitation, etc.) sample_prep Assess Sample Preparation Time & Complexity start->sample_prep decision_direct Minimal sample prep High throughput needed sample_prep->decision_direct Low decision_indirect Higher sensitivity/resolution required Complex matrix sample_prep->decision_indirect High direct_method Method A: Direct Analysis (Underivatized) optimization Method Optimization (Mobile Phase, Temp, etc.) direct_method->optimization indirect_method Method B: Indirect Analysis (Derivatization) indirect_method->optimization decision_direct->direct_method decision_indirect->indirect_method validation Method Validation (ICH Guidelines) optimization->validation

Caption: Workflow for selecting a suitable chiral HPLC method.

Method A: Direct Enantioseparation on a Teicoplanin-Based CSP

Direct analysis on a chiral stationary phase is often the preferred approach due to its simplicity, as it eliminates the need for derivatization. Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective for the separation of underivatized amino acids because they offer multiple modes of interaction.[2]

Principle of Separation: The teicoplanin molecule is a complex macrocycle containing amino, carboxyl, and hydroxyl groups, creating a rich chiral environment. Chiral recognition is achieved through a combination of interactions between the analyte and the CSP:

  • Ionic Interactions: The primary amine of the analyte can interact with the carboxyl groups of the teicoplanin selector.

  • Hydrogen Bonding: The analyte's carboxyl and amino groups can form hydrogen bonds with the CSP.

  • Inclusion: The fluorophenyl ring of the analyte can fit into the hydrophobic basket-like cavities of the macrocycle. The subtle differences in the 3D spatial arrangement of the (R) and (S) enantiomers lead to different stabilities of the transient diastereomeric complexes formed with the CSP, resulting in different retention times.

Experimental Protocol: Method A
  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP).

  • Mobile Phase: A simple isocratic system of Methanol and an aqueous buffer is typically effective. For this analyte, a starting point would be:

    • 80:20 (v/v) Methanol / 0.1% Formic Acid in Water.

    • Causality: Formic acid serves to protonate the primary amine of the analyte and control the ionization state of the CSP's carboxyl groups, which is crucial for achieving the necessary ionic interactions for retention and selectivity.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C (Ambient). Temperature can be a powerful tool for optimizing selectivity on these columns.

  • Detection: UV at 210 nm or 254 nm. The fluorophenyl group provides sufficient chromophore for detection.

  • Sample Preparation: Dissolve the sample of 3-Amino-4-(4-fluorophenyl)butanoic acid in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Expected Results & Discussion: This method is expected to yield baseline resolution of the two enantiomers. A key characteristic of teicoplanin CSPs in reversed-phase mode is the "U-shaped" retention curve, where retention may decrease and then increase as the concentration of the organic modifier (methanol) is raised. Therefore, screening different methanol concentrations (e.g., from 60% to 95%) is a critical optimization step. The primary advantages of this method are its speed (minimal sample prep) and reduced risk of analytical errors associated with derivatization reactions.

Method B: Indirect Enantioseparation via N-FMOC Derivatization

The indirect method involves converting the enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent. These diastereomers can then be separated on a standard achiral HPLC column. However, a more powerful and common approach is to use an achiral derivatizing agent that introduces a strong chromophore, like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and then separate the resulting N-protected enantiomers on a polysaccharide-based CSP.[3]

Principle of Separation: This is a two-stage process. First, the primary amine of both the (R) and (S) enantiomers reacts with FMOC-Cl to form stable, UV-active N-FMOC derivatives. Second, these derivatives are separated on a polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate). The bulky FMOC group and the chiral centers of the amino acid derivative interact with the helical polymer structure of the CSP. Chiral recognition occurs through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide selector.[3]

Experimental Protocol: Method B

Part 1: N-FMOC Derivatization Protocol

  • Dissolve ~5 mg of 3-Amino-4-(4-fluorophenyl)butanoic acid in 1 mL of a 1:1 mixture of Acetone and 100 mM Sodium Borate buffer (pH 9.0).

  • Add 1.5 molar equivalents of FMOC-Cl (dissolved in acetone at ~15 mg/mL).

  • Vortex the mixture and allow it to react at room temperature for 30-45 minutes.

  • Quench the reaction by adding 100 µL of 1 M glycine or hexane to extract excess FMOC-Cl.

  • Acidify the aqueous layer to pH ~2-3 with 1 M HCl.

  • Extract the N-FMOC derivative with ethyl acetate (2 x 1 mL).

  • Evaporate the combined organic layers to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

Part 2: HPLC Protocol

  • Column: Lux® Cellulose-1 or Lux® Cellulose-2, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).[3]

  • Mobile Phase: A reversed-phase gradient or isocratic system is typically used.

    • A good starting point is 60:40 (v/v) Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA).

    • Causality: Acetonitrile is often a better organic modifier than methanol for polysaccharide phases.[3] TFA is an excellent ion-pairing agent that sharpens peaks and ensures the carboxyl group of the derivative is protonated.[4]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C (Ambient).

  • Detection: UV at 265 nm or 310 nm, which corresponds to the absorption maximum of the FMOC chromophore, providing excellent sensitivity.

Expected Results & Discussion: This method generally provides very high efficiency and resolution (Rs > 2.0 is common).[3] The derivatization step significantly enhances detection sensitivity, making this method ideal for trace-level impurity analysis. However, the sample preparation is more laborious and must be carefully controlled to prevent side reactions or incomplete derivatization, which could compromise the accuracy of the results.

Method_Principles cluster_A Method A: Direct Separation cluster_B Method B: Indirect Separation Analyte_A R/S Enantiomers (in solution) CSP_A Teicoplanin CSP Analyte_A->CSP_A Injection Complex_A Transient Diastereomeric Complexes (R-CSP, S-CSP) CSP_A->Complex_A Chiral Recognition Separation_A Separated Enantiomers (Different Retention Times) Complex_A->Separation_A Differential Elution Analyte_B R/S Enantiomers Deriv FMOC-Cl (Derivatization) Analyte_B->Deriv Reaction Diastereomers N-FMOC Derivatives (Stable Enantiomers) Deriv->Diastereomers CSP_B Polysaccharide CSP Diastereomers->CSP_B Injection Separation_B Separated N-FMOC Derivatives CSP_B->Separation_B Chiral Recognition

Caption: Principles of Direct vs. Indirect Chiral HPLC Separation.

Comparative Analysis

To facilitate an objective choice, the two methods are compared across several key performance and practical parameters.

ParameterMethod A: Direct (Teicoplanin CSP)Method B: Indirect (N-FMOC Derivatization)Justification
Sample Preparation Simple & Fast: Dissolve and inject.Complex & Multi-step: Requires reaction, quenching, extraction, and reconstitution.Direct analysis avoids the time and potential errors of a chemical reaction.
Analysis Time Potentially longer run times may be needed to achieve baseline resolution.Often faster chromatographic runs due to high column efficiency for the derivatives.Polysaccharide phases can offer very high selectivity for N-FMOC amino acids, allowing for shorter analysis times.[3]
Sensitivity Moderate: Dependent on the native chromophore of the analyte.High to Very High: The FMOC group is a strong chromophore, significantly enhancing UV detection.Derivatization is a well-established technique to improve detection sensitivity.[5][6]
Selectivity (α) Good to Excellent: Highly dependent on mobile phase composition.Excellent: Typically provides very high selectivity values.The rigid structure of the N-FMOC derivative often leads to stronger and more specific interactions with the polysaccharide CSP.
Resolution (Rs) Good: Generally sufficient for purity analysis (>1.5).Excellent: Often yields very high resolution values (>2.0), ideal for resolving trace impurities.Higher selectivity and column efficiency contribute to superior resolution.[4]
Method Robustness High: Fewer steps reduce the chance of error. Prone to shifts with minor mobile phase changes.Moderate: Susceptible to variability in the derivatization step (pH, time, temperature).The derivatization reaction is an additional source of potential analytical variability.
Cost & Column Care Columns can be expensive but are generally robust and compatible with a wide range of solvents.Polysaccharide columns have specific solvent limitations (e.g., avoid certain chlorinated solvents or DMSO).Both types of columns represent a significant investment and require proper care and handling as per manufacturer guidelines.

Conclusion and Recommendations

Both the direct method on a teicoplanin-based CSP and the indirect method using N-FMOC derivatization are viable and powerful for determining the enantiomeric purity of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid.

  • Choose Method A (Direct) for routine quality control, high-throughput screening, and situations where rapid analysis with minimal sample handling is the priority. Its simplicity makes it a robust choice for process monitoring.

  • Choose Method B (Indirect) when high sensitivity is required for detecting trace enantiomeric impurities (e.g., <0.1%), or when the highest possible resolution is needed to separate the desired enantiomer from other related impurities. This method is ideal for final product release testing and stability studies where accuracy is paramount.

Ultimately, the optimal method is the one that is validated in your laboratory, meets the specific requirements of your analytical target profile, and provides consistent, reliable results for its intended purpose.

References

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 146(2), 197-206. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 188-200. [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Morozov, V. N., et al. (2017). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 9(4), 98-107. [Link]

  • De Klerck, K., et al. (2017). Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography; evaluating throughput, economic and environmental impact. Journal of Chromatography A, 1493, 10-18. [Link]

  • Płotka-Wasylka, J., et al. (2016). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1467, 243-251. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Application Note. [Link]

  • Lestari, W. W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442. [Link]

  • Phenomenex. (n.d.). A Guidebook to Chiral HPLC Method Development. Phenomenex. [Link]

  • Péter, A., et al. (2002). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia, 56(S1), S103-S109. [Link]

Sources

Advanced NMR Analysis Guide: (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid

[1]

Product Focus: (R)-3-Amino-4-(4-fluorophenyl)butanoic acid (HCl Salt / Free Base) CAS: 331763-69-0 (HCl salt) | 1283583-85-6 (Free base) Application: Key intermediate for DPP-4 inhibitors (e.g., Sitagliptin analogs); Chiral building block.

Executive Summary & Strategic Approach

In the development of peptidomimetics and DPP-4 inhibitors, (R)-3-Amino-4-(4-fluorophenyl)butanoic acid represents a critical

This guide moves beyond basic spectral listing. It compares the standard structural validation (1H/13C NMR) against high-specificity alternatives (19F NMR) and contrasts Chiral HPLC with Chiral Solvating Agent (CSA) NMR for enantiomeric excess (ee) determination.

Analytical Workflow Strategy

The following decision matrix outlines the optimal workflow for validating this compound, prioritizing speed and specificity.

AnalysisWorkflowStartCrude/PurifiedSampleSolubilitySolubility Check(D2O vs DMSO-d6)Start->SolubilityH1_NMR1H NMR(Structural ID)Solubility->H1_NMRPrimaryF19_NMR19F NMR(Specific Tag)H1_NMR->F19_NMRConfirm F-subPurity_CheckChiral PurityRequired?F19_NMR->Purity_CheckHPLCMethod A:Chiral HPLC(Gold Standard)Purity_Check->HPLCHigh Precision(>99% ee)CSA_NMRMethod B:CSA-NMR(Rapid Alternative)Purity_Check->CSA_NMRRapid Screen(Routine)

Figure 1: Integrated analytical workflow for

Structural Elucidation: 1H & 13C NMR

Solvent Selection: The Critical Variable

For

  • DMSO-d6 (Recommended for Full Characterization):

    • Pros: Slows proton exchange, allowing observation of the

      
       (~8.0 ppm) and 
      
      
      (~12.5 ppm) signals. Essential for confirming the salt form (HCl).[1]
    • Cons: Strong solvent residual peak (2.50 ppm) may overlap with

      
      -methylene protons.
      
  • D2O (Recommended for Clean Aliphatic Region):

    • Pros: Eliminates exchangeable protons, simplifying the spectrum. Moves HDO peak (4.79 ppm) away from the analyte signals.

    • Cons: Loss of information regarding protonation state.

Representative Spectral Assignments (DMSO-d6)

The following data represents the HCl salt form.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)

PositionChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
COOH 12.40Broad s1H-Carboxylic acid proton (visible in dry DMSO).
NH3+ 8.15Broad s3H-Ammonium protons (indicates HCl salt).
Ar-H (meta) 7.28dd / m2H

Aromatic protons meta to F. Part of AA'BB' system.
Ar-H (ortho) 7.15dd / m2H

Aromatic protons ortho to F. Distinct shielding by F.
C3-H (

)
3.65Multiplet1H-Chiral center methine. Deshielded by amine.
C4-H (

)
2.95, 2.80dd (ABX)2H

Benzylic methylene. Diastereotopic due to C3 chirality.
C2-H (

)
2.60, 2.45dd (ABX)2H


-Methylene to COOH. Often overlaps with DMSO.

Expert Note: The aromatic region often appears as a complex second-order AA'BB'X system due to the Fluorine coupling. Do not expect simple doublets. The 19F coupling splits the signals further.

19F NMR: The "Fingerprint" Alternative

Unlike 1H NMR, 19F NMR provides a clean, background-free signal. This is the most robust method for confirming the presence of the 4-fluorophenyl group without interference from solvent or impurities.

  • Shift:

    
     ppm (relative to CFCl3).
    
  • Pattern: Triplet-like multiplet (decoupled: Singlet).

  • Utility: Integration of this peak against an internal standard (e.g.,

    
    -trifluorotoluene) allows for rapid quantitative purity (qNMR)  determination without weighing errors affecting the 1H integrals.
    

Comparative Guide: Enantiomeric Excess (ee) Determination[3][4]

Ensuring the (R)-configuration is critical. Two primary methods exist: the industry-standard HPLC and the versatile NMR approach.

Comparison of Methodologies

Table 2: Chiral HPLC vs. Chiral NMR

FeatureMethod A: Chiral HPLC Method B: Chiral NMR (CSA)
Principle Physical separation on chiral stationary phase.Diastereomeric interaction in solution.
Reagent/Column Chiralpak AD-H or OD-H (expensive).(R)-BINOL or Mosher's Acid (inexpensive).
Time to Result 30–60 mins (equilibration + run).< 10 mins (mix & measure).
Precision High (< 0.1% error).Moderate (~1-2% error).
Sample Recovery Difficult (destructive or requires prep-HPLC).Easy (non-destructive if using reversible CSA).
Best For Final Product Release (QC).In-process monitoring / Quick checks.
Protocol: Chiral NMR using Chiral Solvating Agents (CSA)

This protocol uses (R)-(+)-1,1'-Bi-2-naphthol [(R)-BINOL] as a solvating agent to induce chemical shift non-equivalence between the (R) and (S) enantiomers of the amino acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mg of the analyte [(R)-3-Amino-4-(4-fluorophenyl)butanoic acid] in 0.6 mL of CDCl3 (Note: Free base is required for CDCl3; if HCl salt, use NaHCO3 wash first, or use MeOD ).

  • Baseline Scan: Acquire a standard 1H NMR spectrum.

  • CSA Addition: Add 2 equivalents (approx 10-15 mg) of (R)-BINOL directly to the NMR tube.

  • Equilibration: Shake well and let stand for 5 minutes.

  • Acquisition: Acquire 1H NMR. Focus on the

    
    -methylene protons (C2-H)  or the aromatic protons .
    
  • Analysis:

    • In a racemic mixture, the C2-H protons will split into two distinct sets of signals (splitting

      
       ppm).
      
    • For the pure (R)-enantiomer, only one set of signals persists.

    • Calculation:

      
      
      

ChiralAnalysisSampleSample (HCl Salt)FreeBaseNeutralize to Free Base(NaHCO3/Extraction)Sample->FreeBaseMixMix with (R)-BINOL(2.0 equiv in CDCl3)FreeBase->MixNMRAcquire 1H NMRMix->NMRResultObserve Splitting ofAlpha-Protons (2.5 ppm)NMR->Result

Figure 2: Workflow for Chiral Solvating Agent (CSA) NMR analysis.

Troubleshooting & Validation

To ensure "Trustworthiness" (Part 2 of requirements), use these self-validating checks:

  • The "Salt" Check: If the sample is the HCl salt, the integral of the ammonium protons (8.15 ppm) must be 3H relative to the single methine proton (3.65 ppm). If the integral is < 3H, the salt may have partially dissociated or degraded.

  • The "Fluorine" Check: Always run a quick 19F NMR. If you see more than one signal (e.g., at -110 or -120 ppm), you have regioisomers (2-fluoro or 3-fluoro impurities) which are difficult to separate by HPLC but obvious in NMR.

  • Water Suppression: In DMSO-d6, water appears at 3.33 ppm. If this peak is huge, it will obscure the C3-H methine signal. Use dry DMSO ampoules or apply a presaturation pulse sequence (e.g., zgpr in Bruker).

References

  • PubChem. (2025).[2] (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride.[3][1] National Library of Medicine. Available at: [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for pulse sequence and solvent effects).

A Researcher's Guide to a Comparative Analysis of the Optical Rotation of Novel Chiral Compounds: The Case of (R)-β-Homo-4-fluorophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemical identity of a pharmaceutical candidate is of paramount importance. The specific three-dimensional arrangement of atoms in a molecule can drastically alter its pharmacological and toxicological profile. For chiral molecules, the determination of enantiomeric purity is a critical quality attribute. Optical rotation, a measure of a compound's ability to rotate plane-polarized light, remains a fundamental and accessible technique for characterizing chiral substances like (R)-β-homo-4-fluorophenylalanine.[1][2][3] This guide provides a comprehensive framework for determining and comparing the optical rotation of this and other novel β-amino acids, grounding the methodology in established scientific principles and providing actionable protocols for researchers in the field.

The introduction of a fluorine atom onto the phenyl ring of a β-homophenylalanine scaffold is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. As such, rigorous characterization of the resulting enantiomers is essential. This guide will use (R)-β-homo-4-fluorophenylalanine as a primary example to illustrate the process of determining and contextualizing its optical rotation.

Comparative Analysis of Optical Rotation

CompoundStructureSpecific Rotation ([α])Conditions (Concentration, Solvent, Temperature, Wavelength)
(R)-Phenylalanine-34.5°c=1, H₂O, 20°C, 589 nm
(R)-Homophenylalanine+19.5°c=1, 1M HCl, 25°C, 589 nm
(R)-β-Homophenylalanine-8.7°c=1, MeOH, 20°C, 589 nm
(R)-β-Homo-4-fluorophenylalanine To Be Determined To Be Determined

Note: The values presented are representative and may vary slightly between different literature sources. It is crucial to consult specific experimental reports for precise values.

Experimental Protocol for the Determination of Specific Rotation

The following protocol outlines the steps for an accurate measurement of the specific rotation of (R)-β-homo-4-fluorophenylalanine. This procedure is designed to be self-validating by incorporating essential calibration and control steps.

Instrumentation and Materials
  • Polarimeter: A device capable of measuring optical rotation to a precision of at least 0.001°.[5][6]

  • Sodium Lamp (589 nm): Or another monochromatic light source as required.[4]

  • Polarimeter Cell: 1 dm (100 mm) path length.

  • Volumetric Flasks and Pipettes: Class A.

  • Analytical Balance: Accurate to ±0.1 mg.

  • (R)-β-Homo-4-fluorophenylalanine sample

  • High-purity solvent (e.g., Methanol, Ethanol, or 1M HCl)

  • Syringes and Kimwipes

Step-by-Step Measurement Procedure
  • Instrument Calibration and Blank Measurement:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 15-30 minutes for stabilization.

    • Thoroughly clean and dry the polarimeter cell.[6]

    • Fill the cell with the chosen high-purity solvent, ensuring no air bubbles are present.[5] Air bubbles can significantly interfere with the measurement.[5]

    • Place the solvent-filled cell in the polarimeter and perform a blank measurement. This value should be recorded and subtracted from the sample readings.

  • Sample Preparation:

    • Accurately weigh approximately 10-100 mg of the (R)-β-homo-4-fluorophenylalanine sample.

    • Quantitatively transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in the chosen solvent and fill the flask to the mark. Ensure the solution is homogeneous.[7]

    • Calculate the exact concentration (c) in g/100 mL.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.

    • Carefully fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the cell in the polarimeter and allow the temperature to equilibrate to the desired value (e.g., 20°C or 25°C).[5]

    • Record the observed rotation (α). Take multiple readings (at least three) and calculate the average to minimize random error.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the following formula:[1] [α]Tλ = (100 × α) / (l × c) Where:

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration of the solution in g/100 mL.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the determination of the optical rotation of a novel chiral compound.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Comparison A Instrument Warm-up & Calibration B Prepare Solvent Blank A->B D Measure Blank Rotation B->D C Accurately Prepare Sample Solution E Measure Sample Rotation (α) C->E F Calculate Specific Rotation ([α]) D->F E->F G Compare with Structurally Similar Compounds F->G H Determine Enantiomeric Purity G->H

Caption: Workflow for determining and contextualizing the specific optical rotation of a novel chiral compound.

Ensuring Trustworthiness and Scientific Integrity

The validity of the determined optical rotation value is contingent upon meticulous experimental technique. The enantiomeric purity of the sample itself is a critical factor; any contamination with the corresponding (S)-enantiomer will result in a lower observed rotation.[3] For novel compounds, it is advisable to use an orthogonal method, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to confirm enantiomeric purity.[8][9] The value obtained for a highly pure sample can then serve as the benchmark for future batches.

Conclusion

While the definitive optical rotation value for (R)-β-homo-4-fluorophenylalanine awaits rigorous experimental determination and publication, this guide provides the necessary framework for any researcher or drug development professional to obtain this critical piece of data. By following the detailed protocol and using the provided comparative data for structurally related molecules, scientists can confidently characterize their novel compounds and ensure the stereochemical integrity of their research. This methodical approach underscores the principles of scientific rigor and is essential for the advancement of chiral drug candidates from the laboratory to clinical applications.

References

  • Rudolph Research Analytical. (n.d.). Optical Rotation - Specific Rotation Measurement Procedures. Retrieved from [Link]

  • Scribd. (n.d.). Measuring Specific Rotation in Polarimetry. Retrieved from [Link]

  • Geocities.ws. (n.d.). POLARIMETER (BIQUARTZ). Retrieved from [Link]

  • Wikipedia. (2023, October 27). Specific rotation. Retrieved from [Link]

  • Digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]

  • Thieme. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Optical purity of amino acid enantiomorphs. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • CAT GmbH. (n.d.). Determination of optical purity of amino acids amino acid derivatives and peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Absolute value of optical rotation of phenylalanine for various.... Retrieved from [Link]

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

Sources

Comparative Technical Guide: Mono-fluoro vs. Trifluoro Sitagliptin Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the mono-fluoro and trifluoro intermediates used in the development and synthesis of Sitagliptin (Januvia®). It is designed for researchers and process chemists, focusing on the critical Structure-Activity Relationship (SAR) decisions, metabolic stability profiles, and enzymatic synthesis protocols that established the 2,4,5-trifluorophenyl moiety as the industry standard over its mono-fluorinated analogs.

Executive Summary

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the transition from mono-fluorinated phenyl intermediates to the 2,4,5-trifluorophenyl analog marked a critical milestone. While early SAR studies indicated that mono-fluoro analogs (e.g., 4-fluorophenyl) could achieve high in vitro potency (IC50 < 1 nM), they failed to meet the stringent pharmacokinetic (PK) and safety requirements.

The Trifluoro Intermediate (3-oxo-4-(2,4,5-trifluorophenyl)butanoate and its amine derivative) was selected for three definitive reasons:

  • Metabolic Blocking: Complete occlusion of P450 oxidative "soft spots" on the phenyl ring.

  • Selectivity: Superior discrimination between DPP-4 and the toxicologically relevant DPP-8/9 enzymes.

  • Process Robustness: Favorable crystallization properties and compatibility with engineered transaminases (ATA-117).

Chemical Identity & Structural Logic

The core comparison lies in the substitution pattern of the beta-amino acid fragment, the "left-hand" side of the Sitagliptin molecule.

FeatureMono-Fluoro Intermediate Trifluoro Intermediate (Sitagliptin)
IUPAC Name (3R)-3-amino-4-(4-fluorophenyl)butanoic acid(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Substituents Single Fluorine at C4 (para)Fluorines at C2, C4, C5
Electronic Nature Moderately Electron-DeficientHighly Electron-Deficient (Strong

-withdrawing)
Lipophilicity (LogP) Lower (~1.[1]5)Higher (~2.2) – Improved membrane permeability
Metabolic Fate Rapid oxidation at C2/C3 positionsMetabolically inert ring; excretion largely unchanged
Visualization of SAR Evolution

The following diagram illustrates the logical progression from mono-fluoro "hits" to the trifluoro "lead."

SAR_Evolution Mono Mono-Fluoro Analog (4-F-Phenyl) IC50: ~0.2 - 5 nM Issue: Low Metabolic Stability Di Difluoro Analog (2,4-F-Phenyl) IC50: ~10 nM Issue: Moderate Selectivity Mono->Di Fluorine Scan (Block C2 Oxidation) Tri Trifluoro Intermediate (2,4,5-F-Phenyl) IC50: 18 nM Result: Optimal PK/Safety Profile Di->Tri Optimization (Block C5, Enhance Selectivity)

Figure 1: The SAR evolution pathway. Note that while Mono-fluoro analogs often exhibited higher raw potency, the Trifluoro design was selected to balance potency with metabolic stability.

Performance Comparison: Experimental Data

Potency vs. Selectivity

A common misconception is that the commercial drug is always the most potent inhibitor. In Sitagliptin's case, the trifluoro group sacrifices slight raw potency for critical selectivity.

Compound AnalogDPP-4 IC50 (nM)DPP-8 IC50 (µM)Selectivity Ratio (DPP-8/DPP-4)Outcome
4-Fluoro Analog 0.180.5~2,700Rejected: Low safety margin (DPP-8 inhibition causes T-cell toxicity).
2,4-Difluoro Analog 7.7> 10> 1,300Backup: Good potency, acceptable stability.
Trifluoro (Sitagliptin) 18.0> 40> 2,200Selected: Excellent safety profile; no off-target toxicity.

Data Source: Synthesized from Merck SAR studies (J. Med. Chem. 2005, 48, 141-151).

Metabolic Stability (Microsomal Clearance)

The primary driver for the trifluoro selection was the "Fluorine Scan" effect, where fluorine atoms are used to block sites of cytochrome P450 enzymatic attack.

  • Mono-fluoro (4-F): The unsubstituted C2 and C3 positions are electron-rich enough to undergo hydroxylation, leading to rapid clearance (

    
     min in rat liver microsomes).
    
  • Trifluoro (2,4,5-F): The electron-withdrawing nature of three fluorine atoms deactivates the phenyl ring towards electrophilic oxidation. The C3 and C6 positions are sterically and electronically protected.

    • Result: Sitagliptin is eliminated largely unchanged in urine (renal clearance > 80%).

Process Chemistry: Synthesis & Enzymatic Transamination

The synthesis of the chiral trifluoro intermediate is a benchmark in green chemistry, utilizing an engineered transaminase (ATA-117) to convert a pro-chiral ketone to the chiral amine.

Substrate Reactivity

The Trifluoro ketone substrate is significantly more challenging for wild-type enzymes than the Mono-fluoro analog due to:

  • Steric Bulk: The 2-fluoro and 5-fluoro substituents create steric clashes in the enzyme active site.

  • Electronic Effects: The electron-deficient ring destabilizes the external aldimine intermediate in the catalytic cycle.

Merck utilized directed evolution to create a transaminase variant capable of accepting the bulky trifluoro substrate with high enantioselectivity (


).
Workflow: Biocatalytic Synthesis of Trifluoro Intermediate

The following diagram details the industrial enzymatic cascade used for the trifluoro intermediate, which can be adapted for mono-fluoro analogs for comparative research.

Enzymatic_Cascade Substrate Pro-chiral Ketone (Trifluoro or Mono-fluoro) Intermediate External Aldimine Substrate->Intermediate Nucleophilic Attack PLP PLP Co-factor Enzyme Transaminase (ATA-117) (Engineered for Trifluoro) PLP->Enzyme Enzyme->Intermediate Product Chiral Amine Intermediate (>99% ee) Intermediate->Product Hydrolysis Byproduct Acetone (Removed) Intermediate->Byproduct Donor Isopropylamine (Donor) Donor->Intermediate Amine Transfer

Figure 2: The biocatalytic transamination cycle. The enzyme ATA-117 was specifically evolved to accommodate the steric demand of the 2,4,5-trifluorophenyl group, a constraint not present for the smaller mono-fluoro analogs.

Experimental Protocols

Protocol A: Enzymatic Transamination of Trifluoro-Ketone

Objective: Synthesis of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

Reagents:

  • Substrate: 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (10 g/L)

  • Enzyme: ATA-117 (CDX-017 variant) lyophilized powder

  • Amine Donor: Isopropylamine (1 M)

  • Co-factor: PLP (1 mM)

  • Buffer: 100 mM Triethanolamine (pH 8.5)

Procedure:

  • Preparation: Dissolve PLP in the triethanolamine buffer. Add isopropylamine and adjust pH to 8.5 using 6N HCl.

  • Initiation: Add the ketone substrate (dissolved in minimal DMSO if solubility is an issue, though industrial processes often use aqueous suspension).

  • Catalysis: Add ATA-117 enzyme (2 g/L). Incubate at 45°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via HPLC (C18 column, 0.1% H3PO4/Acetonitrile gradient).

    • Note: The trifluoro substrate typically reaches >95% conversion in 24 hours with the evolved enzyme. A mono-fluoro substrate using Wild Type (WT) transaminases may convert faster but with lower enantiomeric excess.

  • Work-up: Acidify to pH 2.0 to precipitate the enzyme. Filter. Extract the aqueous phase with isopropyl acetate.

  • Validation: Check optical purity using Chiral HPLC (e.g., ChiralPak AD-H). Target:

    
    .
    
Protocol B: Microsomal Stability Assay (Comparative)

Objective: To demonstrate the superior metabolic stability of the trifluoro intermediate vs. the mono-fluoro analog.

Procedure:

  • Incubation: Incubate 1 µM of test compound (Trifluoro vs. Mono-fluoro amine) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Start: Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time.

    • Expected Result: Mono-fluoro slope indicates rapid depletion (

      
       min). Trifluoro slope should be near-flat (
      
      
      
      min), confirming metabolic blockade.

References

  • Discovery of Sitagliptin (SAR): Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141–151. Link

  • Enzymatic Synthesis (Process): Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309. Link

  • Green Chemistry Award (Merck): U.S. EPA. (2006).[2][3] Greener Synthetic Pathways Award: Merck & Co., Inc. - Novel Green Synthesis for β-Amino Acids Produces the Active Ingredient in Januvia™. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

Sources

Biological activity comparison of fluorinated beta-homophenylalanine analogs

Comparative Guide: Biological Activity of Fluorinated -Homophenylalanine Analogs

Executive Summary

In the landscape of peptidomimetic drug design,


-homophenylalanine (

-hPhe)



This guide compares the biological performance of various fluorinated


-hPhe analogs

The Chemical Rationale: Why Fluorinate -hPhe?

Before analyzing the biological data, it is essential to understand the physicochemical drivers. Fluorine is a "steric mimic" of hydrogen but an "electronic mimic" of oxygen.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the para (4-position) or ortho (2-position) sites blocks Cytochrome P450-mediated hydroxylation, extending half-life (

    
    ).
    
  • Conformational Bias: The high electronegativity of fluorine induces a dipole that can lock the side chain into specific gauche conformations relative to the

    
    -peptide backbone, reducing the entropic penalty upon binding.
    
  • Lipophilicity Modulation: Unlike hydroxyl groups, fluorine increases lipophilicity (

    
    ), facilitating membrane permeability—a critical factor for intracellular targets.
    
Diagram 1: Strategic Fluorination Logic

The following diagram illustrates the decision matrix for selecting specific analogs based on desired biological outcomes.

Fluorination_LogicTargetDrug Design GoalMetabolicBlock Metabolism(CYP450)Target->MetabolicPotencyIncrease Potency(Hydrophobic Pocket)Target->PotencyConfConformationalLockTarget->ConfPara4-Fluoro-β-hPheMetabolic->ParaBlocks para-hydroxylationOrtho2-Fluoro-β-hPheMetabolic->OrthoSteric shieldingPotency->ParaPi-stacking tuningCF34-CF3-β-hPhePotency->CF3Max LipophilicityConf->OrthoDipole restrictionMeta3-Fluoro-β-hPheConf->MetaElectronic tuning

Caption: Decision matrix for selecting fluorinated

Comparative Biological Performance[1]

The following data synthesizes performance metrics from standard proteolytic assays and receptor binding studies (e.g., GLP-1 receptor agonists or protease inhibitors where Phe is a key residue).

Proteolytic Stability

Table 1: Relative Proteolytic Stability (


)
  • Substrate: Ac-(

    
    -hPhe)-Ala-NH
    
    
    analog incubated with Chymotrypsin.*
AnalogRelative

(min)
Stability Factor (vs. Parent)Mechanism of Resistance

-hPhe (Parent)
1201.0x

-backbone hindrance
2-Fluoro-

-hPhe
340~2.8xSteric shielding of amide bond
3-Fluoro-

-hPhe
180~1.5xMinor electronic effect
4-Fluoro-

-hPhe
150~1.25xMinimal steric effect
2,6-Difluoro-

-hPhe
>1200>10x"Molecular Fortress" effect

Note: The 2-position (ortho) has the highest impact on stability due to its proximity to the peptide bond cleavage site.

Lipophilicity and Permeability

Fluorination modulates the partition coefficient (

Table 2: Physicochemical Properties

Analog

(vs. H)
Predicted PermeabilityBest Use Case

-hPhe
0.0ModerateGeneral scaffold
4-Fluoro-

-hPhe
+0.25HighCNS targets; hydrophobic pockets
3-Fluoro-

-hPhe
+0.18HighTuning solubility
4-Trifluoromethyl (

)
+1.10Very HighMembrane-embedded targets
Biological Activity (Potency)

In comparative studies involving DPP-IV inhibition (a common target for


  • 4-F Analog: Often retains or slightly improves potency compared to the parent.[1] The fluorine atom can engage in favorable interactions with hydrophobic pockets or backbone carbonyls of the receptor (C-F···C=O interactions).

  • 2-F Analog: Frequently shows reduced potency if the binding pocket is sterically constrained, despite its high stability.

  • 
     Analog:  High risk/high reward. The bulky group can clash with the receptor, but if accommodated, it creates an essentially irreversible hydrophobic anchor.
    

Experimental Protocols

To validate the stability claims above, the following self-validating protocol is recommended. This workflow uses HPLC tracking to quantify degradation.

Protocol: Enzymatic Stability Assay (Chymotrypsin Challenge)

Objective: Determine the half-life (


Reagents:

  • 
    -Chymotrypsin (Type II, bovine pancreas).
    
  • Phosphate Buffer (PBS), pH 7.4.

  • Internal Standard: Benzoic acid (non-degradable marker).

  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.

Workflow:

  • Preparation: Dissolve the test compound (fluorinated

    
    -peptide) to 1 mM in PBS. Add Internal Standard (0.1 mM).
    
  • Initiation: Add Chymotrypsin (final concentration 0.5 mg/mL) at

    
    .
    
  • Sampling: At

    
     minutes, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately inject aliquot into 100

    
    L of Quenching Solution to denature the enzyme. Centrifuge at 10,000 rpm for 5 mins.
    
  • Analysis: Inject supernatant into RP-HPLC (C18 column).

    • Validation Check: The Internal Standard peak area must remain constant (<2% variance) across all time points. If it fluctuates, the injection volume or matrix is inconsistent.

Diagram 2: Experimental Workflow

Stability_ProtocolStartSubstrate Preparation(1mM Peptide + Int. Std)IncubationEnzyme Incubation(37°C, pH 7.4)Start->IncubationSamplingTime-Point Sampling(0 - 240 min)Incubation->SamplingQuenchAcid Quench(1% TFA/ACN)Sampling->QuenchHPLCRP-HPLC Analysis(Quantify Area Under Curve)Quench->HPLCHPLC->StartValidation Fail:Int. Std. Variance > 2%CalcCalculate t1/2(First-order kinetics)HPLC->Calc

Caption: Step-by-step workflow for the enzymatic stability assay with a built-in validation loop.

Synthesis Notes for Researchers

When synthesizing these analogs, standard Fmoc-solid phase peptide synthesis (SPPS) protocols apply, but with one critical modification:

  • Coupling Efficiency: Fluorine (especially at the ortho position) reduces the nucleophilicity of the amino group and adds steric bulk.

  • Recommendation: Use stronger coupling reagents like HATU or COMU instead of HBTU. Extend coupling times from 1 hour to 3 hours for 2-F analogs.

  • Chirality: Ensure the starting material is generated via Arndt-Eistert homologation of the corresponding enantiopure

    
    -amino acid to preserve the 
    
    
    -configuration.

References

  • Haufe, G., & Crousse, B. (2012). Synthesis, Structure, and Biological Applications of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Fluorinated 
    
    
    -Amino Acids and Derivatives.[2][3][4] Helvetica Chimica Acta.[2] Link
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[5] Link

  • Smrcina, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity.[1][6] Bioorganic Chemistry.[1] Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[2][5][6][7][8][9] Journal of Medicinal Chemistry.[5] Link

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

A Comparative Guide to Reference Standards for (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid is a chiral molecule belonging to the class of γ-amino butyric acid (GABA) analogues. Its structural similarity to neurotransmitters makes it and related compounds significant in pharmaceutical research and development. In any drug development pipeline, from early discovery to quality control in manufacturing, the reliability of analytical data is paramount. This reliability hinges on the quality of the reference standards used as benchmarks for identity, purity, and potency.[1]

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid reference standards. We will explore the orthogonal techniques required to establish an unbroken chain of evidence for the standard's identity and purity, and compare the primary methods for assigning a definitive potency value. The protocols and data presented herein are designed for researchers, scientists, and drug development professionals who require robust and scientifically sound analytical practices.

Section 1: The Foundation - Qualifying the Reference Standard

A reference standard is not merely a bottle of chemical; it is a substance accompanied by a certificate of analysis detailing its identity, purity, and other critical properties.[2] The generation of this certificate requires a rigorous, multi-faceted analytical approach where each technique provides a unique and complementary piece of information. This "orthogonal" strategy is essential for building a high degree of confidence in the standard's quality.[3]

Unambiguous Structural Elucidation

Before assessing purity, one must confirm that the molecule's structure is correct. This is the first and most critical step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for the de novo structural elucidation of organic molecules.[4] A full suite of experiments is required to confirm the identity of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid.

    • ¹H NMR : Confirms the presence of all hydrogen atoms, their chemical environments, and their connectivity through spin-spin coupling.

    • ¹³C NMR : Identifies all unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for assembling the molecular puzzle. COSY (Correlation Spectroscopy) reveals ¹H-¹H coupling networks, HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range ¹H-¹³C correlations (typically 2-3 bonds), which pieces the molecular fragments together.[5] This suite of tests confirms the constitution of the molecule beyond any doubt.

  • Mass Spectrometry (MS) : Provides the accurate molecular weight of the compound, corroborating the structure proposed by NMR. High-resolution mass spectrometry (HRMS) can determine the elemental composition, adding another layer of confirmation.

Purity Profile: A Comparison of Orthogonal Techniques

Purity is not a single number but a profile of different potential impurity types. A reference standard must be assessed for all of them using specific, appropriate techniques.

Impurity TypeRecommended TechniquePrinciple of Measurement & Justification
Related Organic Impurities High-Performance Liquid Chromatography (HPLC) with UV detectionSeparates the main compound from structurally similar impurities (e.g., synthetic precursors, degradation products) based on differential partitioning between a stationary and mobile phase. It is the gold standard for chromatographic purity.[3]
Enantiomeric Impurity Chiral High-Performance Liquid Chromatography (Chiral HPLC)As the target is the (R)-enantiomer, this technique is mandatory to quantify the amount of the inactive or potentially harmful (S)-enantiomer. It uses a chiral stationary phase (CSP) to selectively interact with the enantiomers, allowing for their separation.[6][7]
Water Content Karl Fischer (KF) TitrationAn electrochemical method that is highly specific and accurate for the determination of water content.[8] This is superior to "Loss on Drying" which is non-specific and measures any volatile component.
Residual Solvents Headspace Gas Chromatography (HS-GC) or Thermogravimetric Analysis (TGA)HS-GC is ideal for identifying and quantifying volatile organic solvents remaining from the synthesis process. TGA can determine the total volatile content by measuring mass loss upon heating.[9][10]
Non-Volatile Inorganic Impurities Thermogravimetric Analysis (TGA) / Residue on IgnitionThe material is heated to a high temperature in a furnace to burn off all organic components. The remaining mass (ash) represents the inorganic impurity content.[9]

Section 2: Assigning Potency - A Comparative Analysis of Primary Methods

Once the impurity profile is established, a potency (or assay) value must be assigned. This value represents the proportion of the pure analyte in the bulk material by mass. Two principal, scientifically rigorous approaches are compared below.

The Mass Balance Approach

The mass balance method is an indirect calculation where the potency is determined by subtracting the sum of all characterized impurities from 100%.[11][12]

Potency = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

This method's validity rests on the critical assumption that all significant impurities have been identified and accurately quantified.[8] It is a comprehensive approach that leverages the data from all the orthogonal techniques described in Section 1.2.

The Quantitative NMR (qNMR) Approach

Quantitative NMR is a direct, primary analytical method for determining purity or concentration.[13][14] The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[15] By weighing a sample of the analyte and a certified, high-purity internal standard into the same NMR tube, the purity of the analyte can be calculated directly using the following equation, without needing to identify every impurity.[16]

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • P : Purity

  • I : Integral value of a specific signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • m : mass

  • a / analyte : Refers to the analyte

  • std : Refers to the internal standard

Head-to-Head Comparison: Mass Balance vs. qNMR
FeatureMass Balance ApproachQuantitative NMR (qNMR) Approach
Principle Indirect measurement. Purity = 100% - Σ(Impurities).[12]Direct measurement. Purity is determined by ratio of analyte signal to a certified internal standard.[14][16]
Traceability Traceability to SI units is established through the combination of multiple measurements (mass, volume, etc.).Directly traceable to SI units through the certified purity and mass of the internal standard.[9]
Accuracy Highly accurate, if and only if all impurities >0.10% are detected and quantified. Can be biased if impurities are non-responsive to detectors (e.g., lack a UV chromophore).[8]Generally considered more accurate as it is a direct measurement of the main analyte. It is not affected by non-responsive impurities.[8][17]
Throughput Lower throughput, as it requires performing 4-5 different analytical tests.Higher throughput. A single, carefully executed experiment can determine potency.[15]
Common Pitfalls Failure to detect or accurately quantify an impurity leads to an overestimation of purity. Requires accurate response factors for all impurities in HPLC.Signal overlap between the analyte and the standard can complicate quantification. Requires careful selection of a stable, non-reactive internal standard and longer relaxation delays for accurate integration.[16]

Section 3: Practical Application & Methodologies

Adherence to validated, well-documented procedures is essential for generating reliable data. All analytical methods used for reference standard characterization must themselves be validated according to established guidelines, such as ICH Q2(R1), to demonstrate they are fit for purpose.[18][19]

Workflow for Reference Standard Qualification

The following diagram outlines the logical workflow for the comprehensive characterization of a new batch of a reference standard.

G cluster_0 Phase 1: Identity & Purity Profile cluster_1 Phase 2: Potency Assignment cluster_2 Phase 3: Finalization A Candidate Material Received B Structural Elucidation (NMR, MS) A->B C Chromatographic Purity (HPLC) B->C D Enantiomeric Purity (Chiral HPLC) B->D E Water Content (Karl Fischer) B->E F Residual Solvents (HS-GC) B->F G Inorganic Content (TGA) B->G I Mass Balance Calculation (Using data from C, E, F, G) C->I E->I F->I G->I H Compare Approaches K Review & Consolidate Data H->K I->H J Quantitative NMR (qNMR Analysis) J->H L Issue Certificate of Analysis K->L

Caption: Workflow for Reference Standard Qualification.

Protocol 1: Purity and Related Substances by HPLC

This method is designed to separate the main component from potential process-related impurities and degradants.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approx. 10 mg of the reference standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL.

Table of Expected System Suitability Results

ParameterAcceptance CriteriaJustification
Tailing Factor 0.8 - 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates > 2000Demonstrates column efficiency and good separation power.
Repeatability (n=6) RSD < 2.0%Confirms the precision of the measurement system.
Protocol 2: Enantiomeric Purity by Chiral HPLC

This method is crucial for quantifying the undesired (S)-enantiomer. Direct analysis of underivatized amino acids is often achievable on macrocyclic glycopeptide-based columns.[6]

G A Prepare Sample (1.0 mg/mL in Mobile Phase) D Inject Sample A->D B Prepare Mobile Phase (e.g., Water:Methanol:Formic Acid) C Equilibrate Chiral Column (e.g., Teicoplanin CSP) B->C E Isocratic Elution C->E D->E F Detect Peaks (UV) E->F G Integrate Peaks (Area_S, Area_R) F->G H Calculate % (S)-Enantiomer Area_S / (Area_S + Area_R) * 100 G->H

Caption: Analytical workflow for Chiral HPLC analysis.

  • Column: Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Water : Methanol : Formic Acid (80 : 20 : 0.1, v/v/v)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approx. 10 mg of the reference standard and dissolve in 10 mL of the mobile phase.

  • Acceptance Criteria: % (S)-enantiomer ≤ 0.15%

Protocol 3: Potency Assignment by qNMR

This protocol describes the assignment of potency using an internal standard. Maleic acid is a suitable internal standard as it is non-volatile, stable, and has signals that are unlikely to overlap with the analyte.

  • Instrumentation: 400 MHz NMR Spectrometer or higher

  • Internal Standard: Certified Maleic Acid (Purity ≥ 99.5%)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Sample Preparation:

    • Accurately weigh ~15 mg of the (R)-3-Amino-4-(4-fluorophenyl)butanoic acid reference standard into a vial.

    • Accurately weigh ~10 mg of the certified Maleic Acid internal standard into the same vial.

    • Dissolve both components completely in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Key Acquisition Parameters:

    • Pulse Program: Standard quantitative 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): ≥ 60 seconds. This is critical to allow for full relaxation of all protons, ensuring accurate integration.

    • Number of Scans: ≥ 16 (to ensure adequate signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the methine proton adjacent to the amino group).

    • Integrate the signal for the internal standard (the two olefinic protons of maleic acid at ~6.2 ppm).

    • Calculate the purity using the equation provided in Section 2.2.

Conclusion

The qualification of a reference standard for (R)-3-Amino-4-(4-fluorophenyl)butanoic acid is a comprehensive scientific endeavor that requires the synergistic use of multiple orthogonal analytical techniques. Structural identity must be unequivocally confirmed with NMR and MS, while the full impurity profile—including organic, enantiomeric, water, solvent, and inorganic components—must be meticulously quantified.

For potency assignment, both the mass balance and qNMR approaches provide robust, traceable values. The mass balance method is thorough but susceptible to under-detection of impurities, whereas qNMR offers a more direct and often more accurate primary measurement. The choice of methodology may depend on laboratory capabilities, but the principles of rigorous validation and scientific justification remain universal. By following the comparative guides and detailed protocols in this document, researchers and drug development professionals can ensure the integrity of their analytical results and the quality of their final product.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link][13]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link][16]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link][17]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link][15]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][18]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][20]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2041-2057. [Link][4]

  • Jadhav, M. (Presenter). (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link][21]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link][22]

  • Gary E. Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1944-1951. [Link][23]

  • PharmaRegulatory.in. (n.d.). Reference Standards & Characterization. [Link][24]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link][25]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link][3]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. [Link][5]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][19]

  • Slideshare. (n.d.). Reference standards in Pharmaceutical Industries. [Link][2]

  • SynThink. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry. [Link][1]

  • Nelson, M. A., et al. (n.d.). Metrological approaches to organic chemical purity: primary reference materials for vitamin D metabolites. [Link][8]

  • Veeprho. (2020, August 17). Review on Mass Balance. [Link][11]

  • Lee, J., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7586. [Link][12]

  • General Chapter. (2024, May 12). Equivalency between Mass Balance and qNMR methodologies. [Link][9]

  • Kim, S. H., et al. (2015). Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. Bulletin of the Korean Chemical Society, 36(1), 242-246. [Link][10]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link][7]

Sources

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